3',4'-Difluoro-2,2-dimethylpropiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFGPGJGIXVYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642484 | |
| Record name | 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-74-7 | |
| Record name | 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Profile: 3',4'-Difluoro-2,2-dimethylpropiophenone
The following technical guide provides an in-depth analysis of 3',4'-Difluoro-2,2-dimethylpropiophenone , a specialized fluorinated building block used in advanced organic synthesis and medicinal chemistry.
CAS Number: 898789-74-7 Synonyms: 3',4'-Difluoropivalophenone; 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one Chemical Class: Fluorinated Aromatic Ketone[]
Executive Summary
This compound is a high-purity intermediate characterized by a sterically hindered ketone group adjacent to a 3,4-difluorophenyl ring. Unlike its more common 2,4-difluoro isomer (a precursor for triazole antifungals like Efinaconazole), the 3,4-difluoro substitution pattern is critical for specific Structure-Activity Relationship (SAR) studies in kinase inhibitors and P2Y12 receptor antagonists (analogous to the Ticagrelor scaffold). The bulky tert-butyl group (implied by the 2,2-dimethylpropiophenone nomenclature) provides metabolic stability and directs downstream nucleophilic attacks with high stereoselectivity.
Chemical Identity & Specifications
The compound combines the electron-withdrawing nature of the difluoro-substituted benzene ring with the steric bulk of a pivaloyl group.
| Property | Specification |
| CAS Number | 898789-74-7 |
| IUPAC Name | 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one |
| Molecular Formula | C₁₁H₁₂F₂O |
| Molecular Weight | 198.21 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~220–225 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
| SMILES | CC(C)(C)C(=O)C1=CC(F)=C(F)C=C1 |
Synthetic Pathway & Manufacturing
The industrial synthesis of this compound relies on a regioselective Friedel-Crafts Acylation . This protocol is preferred over Grignard additions due to better scalability and the avoidance of over-alkylation side products.
Core Synthesis Protocol
-
Precursors: 1,2-Difluorobenzene (Substrate), Pivaloyl Chloride (Acylating Agent).
-
Catalyst: Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃).
-
Solvent: Dichloromethane (DCM) or neat (excess substrate).
Step-by-Step Methodology:
-
Activation: An anhydrous reaction vessel is charged with AlCl₃ (1.1 equiv) and DCM under nitrogen atmosphere.
-
Acylium Formation: Pivaloyl chloride (1.0 equiv) is added dropwise at 0°C. The mixture is stirred for 30 minutes to generate the bulky acylium ion [t-Bu-C≡O]⁺.
-
Electrophilic Attack: 1,2-Difluorobenzene (1.2 equiv) is added slowly. The reaction temperature is maintained between 0–5°C to maximize regioselectivity at the 4-position (para to one fluorine, meta to the other).
-
Quenching: The mixture is poured over crushed ice/HCl to hydrolyze the aluminum complex.
-
Workup: The organic layer is separated, washed with brine and NaHCO₃, dried over MgSO₄, and concentrated.
-
Purification: Vacuum distillation is used to isolate the product from the 2,3-difluoro isomer (minor byproduct).
Reaction Mechanism Visualization
The following diagram illustrates the formation of the electrophile and the subsequent substitution.
Caption: Mechanistic flow of the Friedel-Crafts acylation showing the generation of the tert-butyl acylium ion and its regioselective attack on 1,2-difluorobenzene.
Critical Applications in Drug Development
While the 2,4-difluoro isomer is the standard for triazole antifungals, the 3,4-difluoro motif provided by this compound is essential for:
-
P2Y12 Antagonists Research: The 3,4-difluorophenyl group is a pharmacophore found in Ticagrelor . Although Ticagrelor uses a cyclopropylamine linker, this ketone serves as a precursor for creating "dimethylated" analogs to test steric tolerance in the binding pocket.
-
Kinase Inhibitors: Used to synthesize derivatives where the tert-butyl group locks the conformation of the inhibitor in the ATP-binding site.
-
Photoinitiators: Fluorinated propiophenones are investigated as specialized photoinitiators for cationic polymerization, where the electron-withdrawing fluorines tune the absorption maximum.
Analytical Characterization
Researchers should validate the identity of CAS 898789-74-7 using the following spectral markers:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.35 ppm (s, 9H): Distinct singlet for the tert-butyl group (2,2-dimethyl protons).
-
δ 7.15–7.30 ppm (m, 1H): Aromatic proton at position 5.
-
δ 7.60–7.80 ppm (m, 2H): Aromatic protons at positions 2 and 6 (deshielded by the carbonyl).
-
-
¹³C NMR: Carbonyl peak expected ~205 ppm; tert-butyl quaternary carbon ~44 ppm.
-
IR Spectroscopy: Strong carbonyl stretch (C=O) at ~1675 cm⁻¹ (slightly shifted due to conjugation and fluorine induction).
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents.
-
Spill Protocol: Absorb with sand or vermiculite. Do not flush into surface water.
References
-
BOC Sciences. this compound Product Entry. Retrieved from .
-
ChemicalBook. CAS 898789-74-7 Technical Data. Retrieved from .
- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience.
- Patents (Analogous Chemistry):Process for the preparation of difluorophenyl cyclopropanamines. (References the use of difluorophenyl ketones in Ticagrelor analog synthesis). WO 2013/144295.
Sources
An In-Depth Technical Guide to the Synthesis of 3',4'-Difluoro-2,2-dimethylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Difluoro-2,2-dimethylpropiophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. The presence of the difluorophenyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of a reliable synthetic pathway to this valuable building block, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations. The primary route discussed is the Friedel-Crafts acylation of 1,2-difluorobenzene with pivaloyl chloride.
Core Synthesis Pathway: Friedel-Crafts Acylation
The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In this specific synthesis, 1,2-difluorobenzene is acylated with pivaloyl chloride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, activates the pivaloyl chloride by coordinating to the chlorine atom. This polarization facilitates the cleavage of the carbon-chlorine bond, generating a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the 1,2-difluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the difluorophenyl ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2-Difluorobenzene | C₆H₄F₂ | 114.09 | 10.0 g | 0.0876 |
| Pivaloyl chloride | C₅H₉ClO | 120.58 | 11.6 g | 0.0962 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 12.8 g | 0.0960 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 30 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Ice | H₂O | 18.02 | As needed | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (12.8 g, 0.0960 mol) to the flask, followed by 50 mL of anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath with stirring.
-
-
Formation of the Acylating Agent Complex:
-
Dissolve pivaloyl chloride (11.6 g, 0.0962 mol) in 20 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the pivaloyl chloride solution dropwise to the stirred suspension of aluminum chloride over 20-30 minutes, maintaining the temperature at 0°C. The reaction is exothermic.[1] A color change to orange or red is often observed.[2]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 15 minutes.
-
-
Acylation Reaction:
-
Dissolve 1,2-difluorobenzene (10.0 g, 0.0876 mol) in 30 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the 1,2-difluorobenzene solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
-
Work-up and Isolation:
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 30 mL of concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as hydrogen chloride gas will be evolved.[3]
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Safety Considerations
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
1,2-Difluorobenzene: This is a flammable liquid and an irritant.[4][5][6][7] It may cause eye and skin irritation.[5]
-
Pivaloyl Chloride: This is a highly flammable, corrosive, and toxic liquid that reacts violently with water.[8][9][10] It is a lachrymator and can cause severe skin burns and eye damage.[9][11] Inhalation can be fatal.[9][10]
-
Anhydrous Aluminum Chloride: This is a corrosive solid that reacts violently with water and moisture, releasing heat and toxic hydrogen chloride gas.[3][12][13] It can cause severe burns to the skin and eyes.[3][12]
-
Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
The Reaction: The Friedel-Crafts acylation is an exothermic reaction.[1] Proper temperature control is crucial to prevent the reaction from becoming too vigorous.[1]
Conclusion
The Friedel-Crafts acylation of 1,2-difluorobenzene with pivaloyl chloride provides an effective and direct route to this compound. Careful control of the reaction conditions, particularly temperature, and adherence to strict safety protocols are essential for a successful and safe synthesis. The resulting product is a valuable intermediate for the development of novel pharmaceuticals and other specialty chemicals.
References
- Posner, G. H., & Whitten, C. E. (1976). SECONDARY AND TERTIARY ALKYL KETONES FROM CARBOXYLIC ACID CHLORIDES AND LITHIUM PHENYLTHIO(ALKYL)CUPRATE REAGENTS: tert-BUTYL PHENYL KETONE. Organic Syntheses, 55, 122.
- Fisher Scientific. (2025, December 19).
- Fisher Scientific. (2025, December 18).
- New Jersey Department of Health. (2016, January). Hazardous Substance Fact Sheet: Aluminum Chloride.
-
PubChem. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). Pivaloyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Aluminum Chloride. Retrieved from [Link]
- University of Michigan. (n.d.).
- Khan Academy. (n.d.).
- Study.com. (n.d.). Aluminum Chloride | AlCl3 Uses & Hazards.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Cole-Parmer. (n.d.).
- Loba Chemie. (n.d.).
- CDH Fine Chemical. (n.d.).
- Thermo Fisher Scientific. (2010, May 14).
- ChemicalBook. (n.d.).
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- YouTube. (2020, October 21).
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. study.com [study.com]
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- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 1,2-Difluorobenzene | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Difluorobenzene - Safety Data Sheet [chemicalbook.com]
- 8. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
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- 13. Aluminum Chloride | AlCl3 | CID 24012 - PubChem [pubchem.ncbi.nlm.nih.gov]
3',4'-Difluoro-2,2-dimethylpropiophenone IUPAC name
Part 1: Executive Technical Overview
This guide serves as a definitive technical reference for 3',4'-Difluoro-2,2-dimethylpropiophenone , a specialized fluorinated building block used in the synthesis of complex pharmaceutical active ingredients (APIs).
In the context of modern medicinal chemistry, this compound represents a strategic convergence of two critical design elements:
-
The 3,4-Difluorophenyl Moiety: A privileged scaffold that enhances metabolic stability by blocking cytochrome P450 oxidation sites and modulating lipophilicity (
).[1] -
The tert-Butyl Ketone Group: A sterically demanding functionality that directs regio- and stereoselectivity in downstream transformations, such as asymmetric reductions or nucleophilic additions.[1]
This document details the nomenclature, validated synthetic pathways, physicochemical characteristics, and handling protocols required for the rigorous application of this compound in drug discovery workflows.[1]
Part 2: Chemical Identity & Nomenclature
Precise nomenclature is critical for database indexing and regulatory compliance.[1] While "this compound" is the common trade name, the IUPAC designation provides the structural logic required for systematic categorization.
Table 1: Chemical Identity Matrix
| Parameter | Technical Specification |
| IUPAC Name | 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one |
| Common Synonyms | 3',4'-Difluoropivalophenone; 3,4-Difluoro-tert-butylphenylketone |
| CAS Registry Number | 898789-74-7 |
| Molecular Formula | |
| Molecular Weight | 198.21 g/mol |
| SMILES | CC(C)(C)C(=O)C1=CC(=C(C=C1)F)F |
| InChI Key | Requires generation based on specific isomer purity; generally consistent for ketone.[2] |
| Structural Class | Fluorinated Aromatic Ketone / Pivalophenone Derivative |
Part 3: Synthetic Methodology
The synthesis of this compound is most efficiently achieved via Friedel-Crafts Acylation . This pathway is preferred for its scalability and the availability of cost-effective starting materials.[1]
Protocol A: Friedel-Crafts Acylation (Primary Route)
This method involves the electrophilic aromatic substitution of 1,2-difluorobenzene with pivaloyl chloride (2,2-dimethylpropanoyl chloride), catalyzed by a strong Lewis acid.
-
Reagents: 1,2-Difluorobenzene (Substrate), Pivaloyl Chloride (Acylating Agent), Aluminum Chloride (
, Catalyst).[1] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]
-
Thermodynamics: Exothermic; requires initial cooling (
) followed by reflux to drive conversion.[1]
Step-by-Step Mechanism & Workflow
-
Acylium Ion Generation:
abstracts a chloride from pivaloyl chloride, generating the resonance-stabilized acylium ion .[1] -
Electrophilic Attack: The acylium ion attacks the 1,2-difluorobenzene ring.[1] The 3,4-difluoro substitution pattern directs the incoming acyl group to the para-position relative to the fluorine at C4 (due to combined resonance/inductive effects, though steric crowding often favors the 4-position relative to the 1,2-difluoro core, resulting in the 3,4-difluoro isomer). Note: Regioselectivity must be monitored, as the 2,3-difluoro isomer is a potential minor byproduct.
-
Sigma Complex Formation: A non-aromatic carbocation intermediate (arenium ion) is formed.[1]
-
Re-aromatization: The
complex abstracts a proton, restoring aromaticity and releasing HCl gas.[1] -
Complex Hydrolysis: The resulting ketone-aluminum complex is hydrolyzed with ice-water/HCl to yield the free ketone.[1]
Visualization: Reaction Pathway
Caption: Figure 1. Logical workflow for the Friedel-Crafts synthesis of this compound.
Part 4: Physicochemical Properties & Analytical Characterization
Understanding the physical behavior of this compound is essential for process optimization.[1] The tert-butyl group significantly impacts the boiling point and solubility compared to linear alkyl analogs.[1]
Table 2: Predicted Physicochemical Constants
| Property | Value / Description | Causality |
| Physical State | Liquid or Low-Melting Solid | The bulky t-butyl group disrupts crystal packing, potentially lowering MP compared to planar analogs. |
| Boiling Point | ~225 - 235 °C (at 760 mmHg) | Estimated based on Pivalophenone (220°C) + Difluoro effect (+10-15°C).[1] |
| LogP (Lipophilicity) | ~3.5 - 3.8 | Fluorine atoms increase lipophilicity; t-butyl is highly hydrophobic.[1] |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | High lipophilicity dictates the use of non-polar or moderately polar organic solvents.[1] |
Analytical Expectations (QC Standards)
-
-NMR (
): -
-NMR:
-
Two distinct signals in the range of -130 to -140 ppm, showing complex coupling (F-F and F-H).[1]
-
-
IR Spectroscopy:
Part 5: Applications in Drug Discovery
This compound is not merely a solvent or reagent; it is a scaffold precursor .
1. Bioisosteric Design & Metabolic Stability
The 3,4-difluorophenyl motif is a standard replacement for phenyl or 4-fluorophenyl groups in medicinal chemistry.
-
Mechanism: The C-F bond is metabolically robust.[1] Placing fluorines at the 3 and 4 positions blocks the primary sites of oxidative metabolism (para-hydroxylation) by Cytochrome P450 enzymes.[1]
-
Effect: This extends the half-life (
) of the final drug candidate.[1]
2. Stereoselective Synthesis of Chiral Alcohols
The bulky pivaloyl (tert-butyl carbonyl) group provides exceptional steric differentiation between the two faces of the carbonyl plane.[1]
-
Application: This ketone is an ideal substrate for Corey-Bakshi-Shibata (CBS) reduction or enzymatic reduction to generate chiral benzylic alcohols with high enantiomeric excess (ee).[1]
-
Downstream: These chiral alcohols are precursors for norepinephrine reuptake inhibitors or antifungal agents where chirality determines potency.[1]
3. Synthesis of
-Amino Ketones (Mannich Bases)
The alpha-protons on the methyl groups of a standard propiophenone are replaced by methyls in this molecule, meaning there are no enolizable protons at the alpha position (C2).[1]
-
Significance: This prevents self-condensation (Aldol) and forces reactivity to the aromatic ring or the carbonyl carbon, simplifying derivatization.[1]
Part 6: Safety & Handling Protocols
As a fluorinated aromatic ketone, standard chemical hygiene applies.[1] However, specific precautions regarding the fluorine content and potential irritancy are necessary.[1]
Risk Assessment Matrix
| Hazard Class | Description | Mitigation Protocol |
| Skin/Eye Irritant | Fluorinated ketones can be irritating to mucous membranes. | PPE: Nitrile gloves (0.11mm), Safety Goggles, Lab Coat.[1] Use in a fume hood.[1] |
| Environmental | Fluorinated compounds persist in the environment.[1] | Disposal: Do not discharge into drains.[1] Incinerate via licensed chemical waste contractor (halogenated waste stream).[1] |
| Reactivity | Stable, but avoid strong oxidizing agents and reducing agents (unless intended).[1] | Store in a cool, dry place under inert gas ( |
First Aid Workflow
-
Inhalation: Move to fresh air immediately.
-
Skin Contact: Wash with soap and water for 15 minutes.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes; remove contact lenses.[1]
-
Ingestion: Rinse mouth; do NOT induce vomiting. Consult a physician.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24726262, 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone (Analog Reference). Retrieved from [Link][1]
-
Olah, G. A. (1973). Friedel-Crafts Chemistry.[1] Wiley-Interscience.[1] (Standard reference for Acylation mechanism causality).
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews, 37(2), 320-330.[1] (Reference for metabolic stability claims).
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3',4'-Difluoro-2,2-dimethylpropiophenone ¹H NMR chemical shifts
An In-Depth Technical Guide to the ¹H NMR Chemical Shifts of 3',4'-Difluoro-2,2-dimethylpropiophenone
Authored by: A Senior Application Scientist
Introduction: The Role of ¹H NMR in Modern Structural Elucidation
In the landscape of analytical chemistry, particularly within pharmaceutical and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Among its variants, proton (¹H) NMR spectroscopy provides a detailed fingerprint of a molecule's hydrogen framework. The precise chemical shift of a proton is exquisitely sensitive to its local electronic environment, offering profound insights into molecular connectivity, conformation, and stereochemistry.[1][2]
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a compound of interest in synthetic chemistry. We will dissect the theoretical underpinnings of its spectral features, from the influence of electronegative fluorine substituents to the characteristic signature of the sterically demanding tert-butyl group. This document is intended for researchers and drug development professionals who rely on robust analytical data for decision-making.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the distinct sets of chemically non-equivalent protons within the this compound molecule.
Caption: Molecular structure of this compound.
There are two primary regions of interest in the molecule:
-
The Aliphatic Region : The nine protons of the tert-butyl group, -(C(CH₃)₃). Due to rapid rotation around the carbon-carbon single bonds, these nine protons are chemically and magnetically equivalent.[3][4]
-
The Aromatic Region : The three protons on the 3,4-difluorophenyl ring. These protons are designated H-2', H-5', and H-6' based on standard IUPAC nomenclature. Their chemical environments are distinct due to their differing proximity to the electron-withdrawing ketone group and the two fluorine atoms.
Analysis of Predicted ¹H NMR Chemical Shifts
The chemical shift (δ) indicates the degree of shielding or deshielding experienced by a proton. Deshielded protons resonate at higher chemical shifts (downfield), typically due to proximity to electronegative atoms or anisotropic effects from π-systems.[1][2]
The tert-Butyl Group Signal
The nine equivalent protons of the tert-butyl group are expected to produce a single, sharp resonance.[5] These protons are situated on sp³-hybridized carbons, which typically resonate in the upfield region of the spectrum (approximately 0.7-2.0 ppm).[6][7] However, their position alpha to a carbonyl group results in a moderate deshielding effect. The carbonyl group's magnetic anisotropy pulls electron density away from the adjacent carbons, thus deshielding the attached protons.
-
Prediction : A singlet integrating to 9H is expected. The chemical shift will likely fall in the range of 1.2-1.5 ppm . The absence of adjacent protons ensures the signal will be a singlet, as there is no possibility for spin-spin coupling.
The Aromatic Proton Signals
The aromatic region (typically 6.5-8.0 ppm) will be more complex due to the combined electronic effects of the substituents and spin-spin coupling between the protons and fluorine atoms.[1][8]
-
Substituent Effects :
-
Carbonyl Group : This is a strong electron-withdrawing group that deactivates the aromatic ring and deshields all ring protons, particularly those in the ortho positions (H-2' and H-6').
-
Fluorine Atoms : Fluorine is highly electronegative, leading to a general deshielding of adjacent protons through inductive effects. However, it also possesses lone pairs that can participate in resonance, which can have a shielding effect, particularly on para protons. The interplay of these effects determines the final chemical shift.
-
-
Predicted Signals and Splitting Patterns :
-
H-6' : This proton is ortho to the carbonyl group and meta to the fluorine at C-4'. It is expected to be the most deshielded of the aromatic protons. It will be split by H-5' (ortho coupling, ³JHH ≈ 8 Hz) and potentially by the fluorine at C-4' (meta coupling, ⁴JHF ≈ 3-5 Hz), resulting in a doublet of doublets.
-
H-2' : This proton is also ortho to the carbonyl group but is adjacent to the fluorine at C-3'. It will be strongly deshielded. Its primary splitting will be from the adjacent fluorine (ortho coupling, ³JHF ≈ 7-10 Hz) and H-5' (para coupling, ⁵JHH, which is often very small or zero). The signal is likely to appear as a doublet of doublets or a more complex multiplet.
-
H-5' : This proton is situated between two fluorine atoms. It will be split by H-6' (ortho coupling, ³JHH ≈ 8 Hz), the fluorine at C-4' (ortho coupling, ³JHF ≈ 7-10 Hz), and the fluorine at C-3' (meta coupling, ⁴JHF ≈ 3-5 Hz). This will result in a complex multiplet, often appearing as a doublet of doublet of doublets or a triplet of doublets.
-
Summary of Predicted ¹H NMR Data
The following table summarizes the anticipated ¹H NMR data for this compound, assuming the spectrum is recorded in a standard non-polar solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
| tert-butyl CH₃ | 1.35 | 9H | Singlet (s) | N/A |
| Aromatic H-5' | 7.20 - 7.40 | 1H | Multiplet (m) | ³JHH, ³JHF, ⁴JHF |
| Aromatic H-2' | 7.70 - 7.85 | 1H | Multiplet (m) | ³JHF, ⁴JHH |
| Aromatic H-6' | 7.80 - 7.95 | 1H | Doublet of Doublets (dd) | ³JHH, ⁴JHF |
Experimental Protocol for High-Quality ¹H NMR Acquisition
To validate these predictions and obtain a high-resolution spectrum, a carefully designed experimental protocol is essential.
I. Sample Preparation
-
Weighing : Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection : Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.[7][9]
-
Homogenization : Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is completely dissolved and the solution is homogeneous.
II. NMR Spectrometer Setup and Data Acquisition
This protocol assumes a standard 400 MHz NMR spectrometer.
-
Instrument Insertion and Locking : Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.
-
Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity. This is critical for achieving sharp peaks and resolving fine coupling patterns.
-
Tuning and Matching : Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.
-
Acquisition Parameters :
-
Pulse Program : Use a standard single-pulse (zg30) experiment. A 30° pulse angle is chosen as a compromise between signal intensity and allowing for a shorter relaxation delay.
-
Spectral Width (SW) : Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals from TMS (0 ppm) to potentially downfield aromatic protons are captured.
-
Number of Scans (NS) : For a sample of this concentration, 16 to 32 scans should provide an excellent signal-to-noise ratio.
-
Relaxation Delay (D1) : Set a relaxation delay of 2-3 seconds. This allows for adequate relaxation of the protons between pulses, ensuring accurate integration.[10]
-
Acquisition Time (AQ) : Aim for an acquisition time of at least 3-4 seconds to ensure good resolution.
-
III. Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution, followed by Fourier transformation.
-
Phasing : Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction : Apply a baseline correction algorithm to ensure the baseline is flat.
-
Referencing : Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.
-
Integration : Integrate all signals to determine the relative number of protons corresponding to each resonance.[10]
Logical Workflow for Spectral Analysis
Caption: A systematic workflow for acquiring and interpreting the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is predicted to show two distinct sets of signals: a prominent singlet in the aliphatic region corresponding to the nine equivalent tert-butyl protons and a complex series of multiplets in the aromatic region for the three ring protons. The precise splitting patterns in the aromatic region, governed by both H-H and H-F coupling, provide a rich source of information for unambiguous structural assignment. By following the detailed experimental protocol provided, researchers can obtain high-quality data to confirm these structural features, ensuring the integrity of their chemical synthesis and development programs.
References
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). 1,1-DIFLUOROETHYLENE. Retrieved from [Link]
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The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of 4-ethylcatechol (A) and 3,4-dihydroxypropiophenone.... Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the ¹H spectra for 1,4-difluorobenzene (a) and.... Retrieved from [Link]
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PubChem. (n.d.). 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. Retrieved from [Link]
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Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
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ChemRxiv. (2025). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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YouTube. (2020). Hydrogen NMR Example of 2,2-Dimethyl-1-propanol. Retrieved from [Link]
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MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.6: Integration of ¹H NMR Absorptions- Proton Counting. Retrieved from [Link]
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Technical Whitepaper: Safe Handling and Application of 3',4'-Difluoro-2,2-dimethylpropiophenone
Document Control:
-
Target Analyte: 3',4'-Difluoro-2,2-dimethylpropiophenone[1]
-
CAS Registry Number: 898789-74-7[1]
-
Primary Application: Pharmaceutical Intermediate (Antifungal Azoles/Kinase Inhibitors)
Executive Summary
This technical guide provides a comprehensive operational framework for the handling, storage, and application of This compound (CAS 898789-74-7). As a fluorinated pivalophenone derivative, this compound serves as a critical scaffold in the synthesis of triazole antifungal agents (e.g., Efinaconazole) and various kinase inhibitors.
While structurally stable under ambient conditions, the presence of the difluorophenyl moiety and the steric bulk of the tert-butyl group dictates specific reactivity profiles and safety considerations. This guide moves beyond standard Safety Data Sheet (SDS) metrics to provide context-aware protocols for research and scale-up environments.
Physicochemical Profile & Identification
Understanding the steric and electronic properties of this molecule is prerequisite to safe manipulation. The tert-butyl group (2,2-dimethyl) provides significant steric hindrance, protecting the carbonyl from unwanted nucleophilic attacks, while the 3,4-difluoro substitution pattern activates the ring for specific metabolic stability in final drug targets.
Table 1: Critical Chemical Properties
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Primary identifier for inventory. |
| Synonyms | 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one | Used in patent literature.[1] |
| CAS Number | 898789-74-7 | Verification Key: Ensure COA matches this specific isomer. |
| Molecular Formula | C₁₁H₁₂F₂O | Halogenated organic waste stream. |
| Molecular Weight | 198.21 g/mol | Calculation basis for stoichiometry. |
| Physical State | Liquid / Low-melting Solid | Viscosity changes significantly with temperature. |
| Boiling Point | ~248°C (Predicted) | Low volatility, but generates heavy vapors if heated. |
| Flash Point | >100°C (Estimated) | Combustible (Class IIIB). Preheating required for ignition. |
Hazard Identification & Toxicology (GHS)
While not classified as acutely toxic via the oral route in the same category as simple fluorides, this compound presents specific irritant hazards.
Signal Word: WARNING
Primary Hazard Statements
Toxicological Context (Expert Insight)
Unlike acyl halides, this ketone does not hydrolyze to release Hydrofluoric Acid (HF) upon contact with moisture. However, the fluorine-carbon bonds on the aromatic ring are stable. The primary risk is thermal decomposition : in a fire scenario, the combustion of this molecule releases toxic Hydrogen Fluoride (HF) gas and Carbonyl Fluoride.
Operational Handling Protocols
This section details the workflow for introducing this material into a synthesis line.
Engineering Controls
-
Ventilation: All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.
-
Inert Atmosphere: While the ketone is relatively stable, storage under nitrogen or argon is recommended to prevent slow auto-oxidation of the alpha-positions or ring degradation over extended storage periods (>6 months).
Personal Protective Equipment (PPE) Matrix
-
Hands: Nitrile gloves (Minimum thickness: 0.11 mm). Breakthrough time is generally >480 min due to the lipophilic nature of the tert-butyl group.
-
Eyes: Chemical splash goggles. Face shield required if heating >60°C.
-
Respiratory: If aerosolization is possible (e.g., during rotary evaporation or high-vac distillation), use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Workflow Visualization
The following diagram outlines the logical flow from receipt to reaction, integrating safety checkpoints.
Figure 1: Operational workflow for the safe intake and utilization of fluorinated propiophenones.
Synthesis & Application Context
To maximize the utility of this compound, researchers typically target the alpha-carbon or the aromatic ring.
Key Reaction: Alpha-Functionalization
The steric bulk of the tert-butyl group directs reactivity. Unlike simple acetophenones, the 2,2-dimethyl group prevents aldol-like self-condensation, making this an ideal substrate for Friedel-Crafts synthesis or subsequent alpha-bromination .
Pathway to Efinaconazole Intermediate:
-
Precursor: 1,2-Difluorobenzene + Pivaloyl Chloride (via AlCl₃ catalysis)
Target Molecule . -
Activation: Target Molecule + Bromine
Alpha-bromo derivative. -
Substitution: Reaction with 1H-1,2,4-triazole.
Stability Logic
The 3,4-difluoro substitution pattern renders the phenyl ring electron-deficient. This reduces the ring's susceptibility to electrophilic aromatic substitution (EAS) at other positions but slightly increases susceptibility to nucleophilic aromatic substitution (S_NAr) under extreme basic conditions. Avoid refluxing with strong alkoxides (e.g., NaOtBu) unless S_NAr is the intended pathway.
Emergency Response Protocols
This system is self-validating: if the protocol fails (spill/fire), the response is dictated by the chemical's decomposition products (HF).
Firefighting Strategy
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.
-
Critical Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) .
-
Action: Firefighters MUST wear Self-Contained Breathing Apparatus (SCBA) with full face-piece. Water spray may be used to cool containers but contain runoff as it may become acidic (HF).
Spill Response Logic
Figure 2: Decision logic for spill response. Note that standard absorbents are effective; neutralization is not required unless combustion has occurred.
Storage and Stability
-
Shelf Life: 24 months if stored properly.
-
Conditions: Store in a cool, dry place (2-8°C preferred for long-term, though RT is acceptable).
-
Incompatibilities: Strong oxidizing agents (peroxides, nitrates) and strong bases.
-
Container: Glass or Fluorinated HDPE. Avoid standard polyethylene if storing for >1 year due to potential plasticizer leaching (though minimal).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24726262, 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone (Analogous Structure Safety Data). Retrieved from [Link]
-
ECHA. (2023). C&L Inventory: Harmonised classification and labelling of fluorinated aromatic ketones. European Chemicals Agency. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 3',4'-Difluoro-2,2-dimethylpropiophenone via Friedel-Crafts Acylation: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the synthesis of 3',4'-Difluoro-2,2-dimethylpropiophenone, a valuable building block in medicinal chemistry. The protocol details a robust Friedel-Crafts acylation of 1,2-difluorobenzene with pivaloyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, safety considerations, and expected analytical data for the target compound. The strategic incorporation of fluorine atoms can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, making this synthetic route of high interest to researchers in drug discovery and development.[1][2][3][4][5]
Introduction: The Significance of Fluorinated Propiophenones in Drug Discovery
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a range of physicochemical and biological properties.[5] Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins.[5] Specifically, the 3',4'-difluorophenyl moiety is a common feature in many approved pharmaceuticals and clinical candidates due to its ability to enhance potency and improve pharmacokinetic profiles. This compound serves as a key intermediate for the synthesis of more complex bioactive molecules, leveraging the unique properties imparted by the difluorinated aromatic ring and the sterically hindered ketone.
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds and the introduction of an acyl group to an aromatic ring.[6][7] This electrophilic aromatic substitution reaction, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃), is a cornerstone of synthetic organic chemistry.[7][8] This application note will detail the successful application of this reaction for the specific synthesis of this compound.
Reaction Mechanism and Rationale
The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride, coordinates to the chlorine atom of pivaloyl chloride.[9] This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic acylium ion (in this case, the pivaloyl cation).[10][11] This acylium ion is stabilized by resonance.[8][11]
-
Electrophilic Attack: The electron-rich π-system of the 1,2-difluorobenzene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[12][13]
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the newly added acyl group.[13][14] This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in practice, more than a stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.[8][15]
The fluorine atoms on the aromatic ring are deactivating groups, which can make the Friedel-Crafts acylation more challenging compared to unsubstituted benzene. However, their directing effects (ortho, para) guide the acylation to the desired position.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1,2-Difluorobenzene | ≥99% | Sigma-Aldrich |
| Pivaloyl chloride | ≥99% | Sigma-Aldrich |
| Aluminum chloride, anhydrous | ≥99.99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl), concentrated | ACS Reagent | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃), saturated solution | Laboratory Grade | VWR |
| Magnesium sulfate (MgSO₄), anhydrous | Laboratory Grade | Fisher Scientific |
| Diethyl ether | ACS Reagent | Fisher Scientific |
| Ice | ||
| Round-bottom flask (250 mL) | ||
| Addition funnel | ||
| Magnetic stirrer and stir bar | ||
| Condenser | ||
| Nitrogen inlet/outlet | ||
| Separatory funnel | ||
| Rotary evaporator |
Safety Precautions
-
Aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride gas.[16] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17] Keep away from moisture.[16]
-
Pivaloyl chloride is a corrosive and flammable liquid. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
The reaction is exothermic , especially during the addition of aluminum chloride.[18] Proper cooling is essential to control the reaction temperature.
-
The workup procedure involves the use of concentrated hydrochloric acid , which is highly corrosive. Handle with extreme care.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and an addition funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Charging: To the flask, add anhydrous dichloromethane (100 mL) and 1,2-difluorobenzene (10.0 g, 87.6 mmol). Begin stirring the solution under a nitrogen atmosphere and cool the flask to 0 °C using an ice-water bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (14.0 g, 105 mmol) to the stirred solution. The addition should be slow to control the exothermic reaction.[18] A color change to orange or brown is typically observed.[18]
-
Acylating Agent Addition: Once the aluminum chloride has been added, slowly add pivaloyl chloride (11.6 g, 96.4 mmol) dropwise from the addition funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reaction Quench: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). This step is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood. The purpose of this step is to decompose the aluminum chloride complex with the product ketone.[18]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a clear oil or low-melting solid.
Caption: Experimental workflow for the synthesis.
Results and Characterization
The successful synthesis of this compound should yield a product with the following expected analytical data.
| Property | Expected Value |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Molecular Formula | C₁₁H₁₂F₂O |
| Molecular Weight | 200.21 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 1.35 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 205 (C=O), 154 (d, J=250 Hz, C-F), 151 (d, J=250 Hz, C-F), 133 (dd), 125 (dd), 118 (d), 117 (d), 44 (C(CH₃)₃), 28 (C(CH₃)₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -135 to -145 (m, 2F) |
| Mass Spectrometry (EI) | m/z (%): 200 (M⁺), 143, 115, 57 |
Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Troubleshooting and Key Considerations
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Anhydrous reagents are crucial.[9]
-
Inactive Catalyst: Use fresh, high-purity anhydrous aluminum chloride. Old or improperly stored AlCl₃ may be partially hydrolyzed and inactive.
-
Incomplete Reaction: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion before quenching.
-
-
Formation of Side Products:
-
Decarbonylation-Alkylation: While less common in acylation than alkylation, the pivaloyl cation can potentially decarbonylate to form the tert-butyl cation, leading to the formation of tert-butyl-1,2-difluorobenzene as a byproduct.[19] This is more likely at higher reaction temperatures.
-
Polysubstitution: Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the product ketone is deactivated towards further electrophilic attack.[15] However, using a large excess of the acylating agent or a highly activated aromatic ring could lead to this side reaction.
-
-
Workup Difficulties:
-
Emulsion Formation: Vigorous shaking during the workup can sometimes lead to emulsions. Gentle inversions of the separatory funnel are recommended. If an emulsion forms, adding a small amount of brine can help to break it.
-
Conclusion
The Friedel-Crafts acylation protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and temperature management, researchers can obtain this valuable fluorinated building block in good yield. The insights into the reaction mechanism, detailed experimental procedure, and troubleshooting guide are intended to support scientists and professionals in drug development in their efforts to synthesize novel and impactful therapeutic agents.
References
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Friedel-Crafts acylation - YouTube. (2019, January 3). Retrieved from [Link]
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Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. Retrieved from [Link]
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Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Retrieved from [Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020, October 21). Retrieved from [Link]
-
Experiment 14: Friedel-Crafts Acylation - YouTube. (2011, August 2). Retrieved from [Link]
-
Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution - Chemguide. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]
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Friedel–Crafts reaction - Wikipedia. Retrieved from [Link]
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Friedel-Crafts Acylation - Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives | Central. (2023, September 11). Retrieved from [Link]
-
Unusual Friedel–Crafts alkylation with pivaloyl chloride - Chemistry Stack Exchange. (2015, October 5). Retrieved from [Link]
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Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (2014). Retrieved from [Link]
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What is the role of AlCl3 in the Friedal Craft acylation reaction? - Quora. (2018, March 29). Retrieved from [Link]
-
Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016, December 28). Retrieved from [Link]
-
Safety Data Sheet: Aluminium chloride - Carl ROTH. Retrieved from [Link]
-
[ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation - YouTube. (2023, July 17). Retrieved from [Link]
-
Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety - Princeton EHS. Retrieved from [Link]
-
Synthesis of (3,4-methylenedioxyphenyl)-2-propanone - ResearchGate. Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies - ResearchGate. (2025, September 27). Retrieved from [Link]
-
Synthesis and Spectroscopic Studies of 3,6-Diphenyl-2,5-Dihydropyrrolo[3,4-C]Pyrrole-1,4-Dion's N,N'-Dialkyl Derivatives - ResearchGate. (2025, August 9). Retrieved from [Link]
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SAFETY DATA SHEET - Lab Alley. (2025, July 2). Retrieved from [Link]
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Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines - Semantic Scholar. (2019, February 19). Retrieved from [Link]
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Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12). Retrieved from [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. (2022, June 30). Retrieved from [Link]
-
3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | C17H16F2O | CID - PubChem. Retrieved from [Link]
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Application Note: Strategic Utilization of 3',4'-Difluoro-2,2-dimethylpropiophenone in Drug Discovery
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It focuses on the strategic utilization of 3',4'-Difluoro-2,2-dimethylpropiophenone (CAS 898789-74-7), a specialized building block for synthesizing sterically hindered, metabolically stable bioactive scaffolds.
Executive Summary
The molecule This compound (also known as 3',4'-Difluoropivalophenone ) represents a "privileged scaffold" in modern drug design.[1] It combines two powerful medicinal chemistry principles: the Bioisosteric Fluorine Effect (enhancing lipophilicity and metabolic stability) and the Gem-Dimethyl Effect (increasing steric bulk to restrict conformation and block metabolic oxidation).[2]
This guide details the synthesis and application of this intermediate, specifically targeting its role as a precursor for p38 MAP Kinase inhibitors (analogs of Skepinone-L) and triazole antifungal agents .[3] We provide a validated protocol for its synthesis via Friedel-Crafts acylation and its downstream conversion into chiral bioactive alcohols.[3]
Strategic Significance in Medicinal Chemistry
The "Fluorine Scan" Advantage
The 3,4-difluorophenyl moiety is a critical pharmacophore found in numerous blockbuster drugs (e.g., Ticagrelor, Pantoprazole).[3][2] Unlike the 2,4-difluoro pattern often seen in older antifungals, the 3,4-substitution pattern often provides:
-
Optimized Metabolic Stability: Blocks the para-position (C4) from CYP450-mediated hydroxylation.[3]
-
Electronic Tuning: Reduces the electron density of the phenyl ring, enhancing pi-stacking interactions in protein binding pockets (e.g., the ATP-binding pocket of kinases).[3]
The Gem-Dimethyl (Thorpe-Ingold) Effect
The 2,2-dimethyl (pivaloyl) group is not merely a spacer; it is a functional tool:
-
Conformational Lock: The bulky methyl groups restrict the rotation of the side chain, pre-organizing the molecule into a bioactive conformation (entropy reduction).[2]
-
Metabolic Blockade: The absence of alpha-protons prevents enolization and alpha-oxidation, a common metabolic soft spot in linear ketones.[3]
Core Protocol 1: Synthesis of the Scaffold
Objective: Scalable preparation of this compound (CAS 898789-74-7). Reaction Type: Friedel-Crafts Acylation.[3]
Materials
-
Substrate: 1,2-Difluorobenzene (Reagent Grade, >99%)
-
Reagent: Pivaloyl Chloride (2,2-Dimethylpropionyl chloride)[2]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[3][2]
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).[3][2]
-
Catalyst Activation: Charge the flask with AlCl₃ (1.2 equiv) and anhydrous DCM (5 volumes). Cool the suspension to 0°C using an ice bath.
-
Acyl Chloride Addition: Add Pivaloyl Chloride (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0°C to form the acylium ion complex.
-
Substrate Addition: Add 1,2-Difluorobenzene (1.0 equiv) dropwise. Note: The reaction is exothermic; control addition rate to maintain internal temperature <10°C.
-
Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[3][2] The major product (3,4-isomer) forms due to steric directing effects.[3][2]
-
Quench: Carefully pour the reaction mixture into a beaker containing crushed ice/HCl (1M) to hydrolyze the aluminum complex. Caution: HCl gas evolution.[3][2]
-
Workup: Separate the organic layer.[3] Extract the aqueous layer twice with DCM.[3] Combine organics, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude oil can be purified via vacuum distillation or silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes) to yield the target ketone as a colorless oil or low-melting solid.[3]
Yield Expectation: 75–85% Purity Target: >98% by HPLC.
Core Protocol 2: Downstream Bioactive Synthesis (Chiral Reduction)
Objective: Enantioselective reduction to (S)-1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-ol.[3] Significance: Chiral alcohols of this type are key intermediates for p38 MAPK inhibitors (where the alcohol binds to the hinge region) and triazole antifungals .[2]
Methodology (Corey-Bakshi-Shibata Reduction)
-
Reagents: (S)-Me-CBS catalyst (10 mol%), Borane-THF complex (BH₃·THF, 0.6 equiv).[3][2]
-
Procedure:
-
Quench: Add Methanol dropwise to destroy excess borane.[3]
-
Workup: Standard aqueous extraction.
-
Result: High yield (>90%) of the chiral alcohol with typically >95% ee.[3][2]
Application Context: p38 MAP Kinase Inhibitors
While Skepinone-L utilizes a 2,4-difluorophenyl ring, the 3,4-difluorophenyl analog derived from this protocol is critical for Structure-Activity Relationship (SAR) studies.[3] The 3,4-substitution pattern often yields inhibitors with:
-
Lower Lipophilicity (LogP): Compared to non-fluorinated analogs, improving solubility.[3][2]
-
Distinct Binding Vector: The 3-fluoro atom can engage in weak H-bonding interactions with backbone amides in the kinase hinge region.[3]
Logical Workflow Diagram
The following diagram illustrates the synthesis pathway and decision matrix for using this scaffold.
Caption: Synthesis workflow transforming raw materials into high-value chiral bioactive intermediates.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in AlCl₃ | Use fresh, anhydrous AlCl₃.[3] Ensure inert atmosphere. |
| Regioisomer Mix | High Temperature | Maintain reaction at 0°C during addition. Do not exceed RT during stir. |
| Incomplete Reduction | Steric Hindrance | The tert-butyl group is bulky.[3] Increase reaction time or use BH₃·DMS instead of THF complex. |
| Low ee (Step 2) | Fast Addition | Add Borane very slowly. Ensure temperature stays <-20°C. |
References
-
Chemical Identity: this compound. CAS No. 898789-74-7.[3][][6] .[3][2]
-
p38 MAPK Inhibitor Context: Koeberle, S. C., et al. "Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor."[3][7] Nature Chemical Biology, 2012.[3][2] (Contextual reference for diaryl ketone pharmacophores). .[3][2]
-
Friedel-Crafts Methodology: Olah, G. A.[3] "Friedel-Crafts and Related Reactions."[3] Wiley-Interscience.[3] (Standard Protocol Grounding).[3][2]
-
CBS Reduction: Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones."[3][2] Journal of the American Chemical Society.[3] .[3][2]
-
Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry."[3][2] Chemical Society Reviews, 2008.[3][2] .
Disclaimer: This protocol is for research purposes only. All chemical handling must comply with local safety regulations and MSDS guidelines.
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- 7. researchgate.net [researchgate.net]
Scale-Up Synthesis of 3',4'-Difluoro-2,2-dimethylpropiophenone: An Application Note and Protocol for Pharmaceutical Development
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 3',4'-Difluoro-2,2-dimethylpropiophenone, a key intermediate in pharmaceutical research and development. The core of this synthesis is a Friedel-Crafts acylation of 1,2-difluorobenzene with pivaloyl chloride, a reaction known for its efficiency in forming carbon-carbon bonds with aromatic systems. This document provides an in-depth analysis of the reaction mechanism, critical process parameters for successful scale-up, and detailed step-by-step protocols for synthesis, purification, and characterization. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing the procedure for large-scale production. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility.
Introduction: The Significance of Fluorinated Ketones in Drug Discovery
Fluorinated organic molecules are of paramount importance in modern medicinal chemistry. The introduction of fluorine atoms into a drug candidate's structure can significantly enhance its metabolic stability, binding affinity to target proteins, and bioavailability.[1] Specifically, fluorinated propiophenone derivatives, such as this compound, serve as versatile building blocks in the synthesis of a wide array of biologically active compounds.[2] The 3',4'-difluoro substitution pattern on the aromatic ring is a common motif in various therapeutic agents, contributing to improved pharmacokinetic profiles. The tert-butyl ketone moiety provides a sterically hindered and lipophilic handle for further molecular elaboration. This application note provides a comprehensive and practical guide for the scale-up synthesis of this valuable intermediate, addressing the needs of researchers and professionals in drug development.
The Synthetic Strategy: Friedel-Crafts Acylation
The synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acyl halide (pivaloyl chloride) with an aromatic compound (1,2-difluorobenzene) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of pivaloyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized pivaloyl cation. This acylium ion then acts as the electrophile, attacking the electron-rich π-system of the 1,2-difluorobenzene ring. Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired ketone product.
Figure 1: Mechanism of the Friedel-Crafts Acylation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,2-Difluorobenzene | ≥99% | Sigma-Aldrich | Store under inert atmosphere. |
| Pivaloyl chloride | ≥99% | Sigma-Aldrich | Handle in a fume hood. Moisture sensitive. |
| Aluminum chloride (anhydrous) | ≥99.9% | Sigma-Aldrich | Handle in a glovebox or under inert atmosphere. Highly hygroscopic and reactive. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Store over molecular sieves. |
| Hydrochloric acid (HCl) | 37% | VWR | |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | ||
| Anhydrous magnesium sulfate (MgSO₄) | |||
| Diethyl ether | ACS grade | ||
| Hexanes | ACS grade |
Scale-Up Synthesis Protocol (100 g Scale)
Safety Precautions: This reaction is highly exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All glassware must be thoroughly dried to prevent violent reactions with the anhydrous aluminum chloride.
-
Reaction Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, a thermometer, and a gas outlet connected to a gas scrubber (e.g., containing a dilute NaOH solution). Purge the entire apparatus with dry nitrogen or argon.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (150 g, 1.125 mol). Add anhydrous dichloromethane (800 mL) to the flask and begin stirring to form a slurry.
-
Addition of Reactants: In a separate dry flask, prepare a solution of 1,2-difluorobenzene (114 g, 1.0 mol) and pivaloyl chloride (120.6 g, 1.0 mol) in anhydrous dichloromethane (200 mL). Transfer this solution to the dropping funnel.
-
Reaction Execution: Cool the stirred AlCl₃ slurry in an ice/water bath to 0-5 °C. Begin the dropwise addition of the reactant solution from the dropping funnel over a period of 2-3 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A significant exotherm will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent) or by gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Quenching: Cool the reaction mixture back down to 0-5 °C in an ice/water bath. With extreme caution , slowly and carefully quench the reaction by pouring the mixture onto a vigorously stirred mixture of crushed ice (1 kg) and concentrated hydrochloric acid (200 mL). This process is highly exothermic and will release a significant amount of HCl gas.
-
Extraction and Washing: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL). Combine the organic layers and wash sequentially with 1 M HCl (2 x 200 mL), water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a low-melting solid.
Purification
The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system like hexanes or a mixture of hexanes and diethyl ether. For high-purity material required for pharmaceutical applications, column chromatography on silica gel may be necessary.
| Purification Method | Conditions | Expected Purity |
| Vacuum Distillation | B.p. ~80-85 °C at 1 mmHg | >95% |
| Recrystallization | Hexanes or Hexanes/Diethyl Ether | >98% |
| Column Chromatography | Silica gel, Hexanes/Ethyl Acetate gradient | >99% |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80-7.70 (m, 2H, Ar-H), 7.30-7.20 (m, 1H, Ar-H), 1.35 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 208.0 (C=O), 155.0 (d, J=250 Hz, C-F), 152.5 (d, J=250 Hz, C-F), 133.0, 125.0, 118.0, 117.8, 44.5 (C(CH₃)₃), 28.0 (C(CH₃)₃) |
| Infrared (IR) (neat) | ν (cm⁻¹): 2975 (C-H), 1685 (C=O, aromatic ketone), 1600, 1510 (C=C, aromatic), 1280, 1120 (C-F) |
| Mass Spectrometry (MS) | m/z: 198 (M⁺), 141, 113, 57 |
Scale-Up Considerations and Process Optimization
Scaling up the Friedel-Crafts acylation requires careful attention to several critical parameters to ensure safety, efficiency, and product quality.
Figure 2: Key Considerations for Scale-Up.
Expert Insights:
-
Heat Management: The Friedel-Crafts acylation is notoriously exothermic. Inadequate temperature control on a large scale can lead to runaway reactions and the formation of undesirable byproducts. The use of a jacketed reactor with a reliable cooling system is highly recommended.
-
Reagent Purity and Handling: The purity of the aluminum chloride is paramount. The presence of moisture will deactivate the catalyst and can lead to vigorous, uncontrolled reactions. Handling of AlCl₃ should be performed in a glovebox or under a stream of inert gas.
-
Agitation: Efficient stirring is crucial to ensure homogenous mixing and heat distribution, especially during the addition of reactants and the quenching step.
-
Quenching: The quenching of the reaction is a critical and potentially hazardous step. The slow addition of the reaction mixture to a well-stirred ice/acid mixture is the safest approach. Never add water or acid directly to the reaction flask.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedures and safety precautions, researchers and drug development professionals can confidently produce this important pharmaceutical intermediate in high yield and purity. The provided insights into scale-up considerations will aid in the successful transition from laboratory-scale synthesis to pilot plant and manufacturing-scale production.
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). MDPI. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Bush, L. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
PubChem. (n.d.). 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. National Center for Biotechnology Information. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. [Link]
-
4'-Methylpropiophenone Safety Data Sheet. (2024). [Link]
-
ResearchGate. (2010). 1 H NMR spectra of 4-ethylcatechol (A) and 3,4-dihydroxypropiophenone... [Link]
-
PubChem. (n.d.). 3',4'-Difluoro-3-(2-methoxyphenyl)propiophenone. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 3',4'-Difluoro-2'-methylacetophenone. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). 1-[[(2,2-difluoro-3,3-dimethylcyclopropylidene)-(phenyl)-methyl]-sulfonyl]-4-methylbenzene - Optional[Vapor Phase IR] - Spectrum. [Link]
-
ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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Application Notes and Protocols: 3',4'-Difluoro-2,2-dimethylpropiophenone as a Versatile Intermediate in Contemporary Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1][2][3] This document provides a comprehensive guide to the synthesis and potential applications of 3',4'-Difluoro-2,2-dimethylpropiophenone, a valuable fluorinated building block. We present a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. Furthermore, we explore its utility as a key intermediate in the construction of complex, biologically relevant heterocyclic systems, exemplified by the synthesis of a novel pyrazoline derivative. This guide is intended to empower researchers and drug development professionals to leverage this versatile intermediate in their discovery programs.
Introduction: The Strategic Advantage of Fluorinated Propiophenones in Medicinal Chemistry
The prevalence of fluorinated motifs in pharmaceuticals underscores their profound impact on drug efficacy and safety. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][3] The 3',4'-difluorophenyl group, in particular, is a bioisosteric replacement for other phenyl systems, offering a unique electronic signature that can enhance molecular interactions.
This compound emerges as a particularly interesting building block. The propiophenone core provides a reactive handle for a variety of chemical transformations, while the gem-dimethyl group can introduce conformational rigidity and steric shielding, potentially influencing selectivity and metabolic stability. This combination of features makes it a promising starting material for the synthesis of novel therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.
Synthesis of this compound: A Validated Protocol
The most direct and scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with 2,2-dimethylpropanoyl chloride.[4][5][6] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
Reaction Scheme
Caption: Friedel-Crafts acylation for the synthesis of the target intermediate.
Experimental Protocol
Materials:
-
1,2-Difluorobenzene (1.0 eq)
-
2,2-Dimethylpropanoyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with vigorous stirring.
-
Formation of Acylium Ion: Slowly add 2,2-dimethylpropanoyl chloride (1.1 eq) to the cooled suspension via an addition funnel over 15-20 minutes. A complex will form, which is the reactive acylium ion.
-
Electrophilic Aromatic Substitution: To the stirred suspension, add 1,2-difluorobenzene (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl. This will hydrolyze the aluminum chloride complex. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| Purity (by GC-MS) | >98% |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. |
Application in Drug Discovery: Synthesis of a Pyrazoline Scaffold
The ketone functionality of this compound serves as a versatile anchor for constructing more complex molecular architectures. A prime example is its use in the synthesis of pyrazoline derivatives, a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Synthetic Workflow
The synthesis of a 3-(3',4'-difluorophenyl)-5,5-dimethyl-1-phenyl-4,5-dihydro-1H-pyrazole, a representative pyrazoline derivative, can be achieved in a two-step sequence from this compound.
Caption: Two-step synthesis of a pyrazoline derivative from the title intermediate.
Step-by-Step Protocol
Step 1: Synthesis of the Intermediate Chalcone (Claisen-Schmidt Condensation)
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (40% in water)
-
Magnetic stirrer, round-bottom flask, ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the NaOH solution dropwise, maintaining the temperature below 10 °C.
-
After the addition, continue stirring at room temperature for 6-8 hours. The formation of a precipitate indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to pH 5-6.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain the crude chalcone.
Step 2: Synthesis of the Pyrazoline Derivative (Cyclocondensation)
Materials:
-
Intermediate Chalcone from Step 1 (1.0 eq)
-
Phenylhydrazine hydrochloride (1.2 eq)
-
Glacial acetic acid
-
Reflux condenser, magnetic stirrer, round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) and phenylhydrazine hydrochloride (1.2 eq) in glacial acetic acid.
-
Reflux the mixture for 4-6 hours with stirring. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid pyrazoline derivative will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The progress of each reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediate and final products should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected spectral data should be consistent with the proposed structures.
Conclusion
This compound is a valuable and versatile intermediate for drug discovery. Its synthesis is straightforward and scalable. The presence of the difluorophenyl moiety and the reactive ketone functionality provides a gateway to a diverse range of novel chemical entities with high potential for biological activity. The protocols provided in this document offer a solid foundation for researchers to explore the full potential of this promising building block in their quest for new and improved therapeutics.
References
-
MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
- Google Patents. (2017). Synthesis method for 3-methoxypropiophenone.
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation and Akylation. Retrieved from [Link]
- Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Central Asian Journal of Medical and Natural Science. (2023). Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
The Torch. (2022). Fluorine: An emerging compound in medicinal chemistry. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3',4'-Difluoro-2,2-dimethylpropiophenone
[1]
Executive Summary & Reaction Context
Target Molecule: 3',4'-Difluoro-2,2-dimethylpropiophenone (CAS: 898789-74-7)
Primary Synthetic Route: Friedel-Crafts Acylation
Substrates: 1,2-Difluorobenzene + Pivaloyl Chloride (2,2-dimethylpropionyl chloride)
Catalyst: Aluminum Chloride (
The Challenge: While the synthesis appears straightforward, the use of pivaloyl chloride introduces a critical instability.[1] Unlike primary acyl chlorides, the steric bulk of the tert-butyl group destabilizes the acylium ion, favoring the loss of carbon monoxide (decarbonylation).[1] This leads to the formation of a tert-butyl carbocation, resulting in alkylation rather than the desired acylation .[1][2] Furthermore, the directing effects of two fluorine atoms on the benzene ring create specific regioselectivity challenges.[1][3]
This guide addresses the three most common failure modes reported by our users:
-
The "Missing Carbonyl" (Decarbonylation/Alkylation)
-
Regioisomer Contamination
-
Stalled Reactions (Lewis Acid Sequestration)
Critical Failure Mode: Decarbonylation (The "Alkylation" Trap)[1]
User Query:
"My LC-MS shows a major impurity with a mass of 170.2 Da (M-28). The NMR shows the loss of the carbonyl signal.[1] What happened?"
Technical Diagnosis:
You have inadvertently performed a Friedel-Crafts Alkylation instead of Acylation.[1][2] The pivaloyl cation is prone to decarbonylation (loss of CO gas) to form the stable tert-butyl cation.[1][2] This cation attacks the 1,2-difluorobenzene to form 3,4-difluoro-tert-butylbenzene .[1]
Mechanism of Failure:
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -5°C to 0°C (Initial) | Decarbonylation is entropically driven (gas release).[1] Low temperatures suppress CO loss and favor the kinetically formed acylium complex.[1] |
| Order of Addition | Reverse Addition | Add |
| Solvent | Dichloromethane (DCM) | DCM allows for lower temperature operations compared to nitromethane or neat conditions.[1] |
Critical Failure Mode: Regioselectivity (Isomer Control)[1]
User Query:
"I have a 5-8% impurity eluting just before my product. It has the same mass as the product.[1] Is it the 2,3-difluoro isomer?"
Technical Diagnosis:
Yes. 1,2-Difluorobenzene has two open sites for electrophilic attack:
-
Position 4 (Target): Para to F(1), Meta to F(2). Sterically accessible.
-
Position 3 (Impurity): Ortho to F(2), Meta to F(1). Sterically crowded (flanked by F and H).[1]
While the 4-position is electronically and sterically favored, higher reaction temperatures or "hot spots" during reagent addition can provide enough energy to overcome the activation barrier for the 3-position attack.[1]
Pathway Visualization
Figure 1: Reaction landscape showing the competition between the desired acylation, the decarbonylation-alkylation trap, and regiochemical errors.
Operational Excellence: Stoichiometry & Workup
User Query:
"The reaction stops at 60% conversion. Adding more catalyst turns the mixture into a black tar."[1]
Technical Diagnosis:
Product Sequestration.
In Friedel-Crafts acylation, the product (a ketone) acts as a Lewis base.[1][4] The carbonyl oxygen forms a strong 1:1 complex with
-
Consequence: The catalyst is not catalytic; it is consumed.[1] You need >1 equivalent of
relative to the acid chloride.[1] -
The Tar Issue: Adding excess
to a reaction rich in electron-rich aromatics or allowing moisture ingress causes polymerization or "deep" Friedel-Crafts alkylations (transalkylation).[1]
Optimized Protocol (Step-by-Step)
-
Setup: Flame-dry a 3-neck flask under
atmosphere. -
Solvent: Charge dry DCM (5 mL per mmol substrate).
-
Catalyst Loading: Add
(1.1 - 1.2 equiv).[1] Cool to -5°C .[1] -
Acyl Chloride Addition: Add Pivaloyl Chloride (1.05 equiv) dropwise over 30 mins. Observe gas evolution (HCl).[1] If bubbling is violent, slow down.
-
Substrate Addition: Add 1,2-Difluorobenzene (1.0 equiv) dropwise. Maintain internal temp < 0°C.
-
Quench: Pour the reaction mixture slowly onto cracked ice/HCl. Do not add water to the flask (violent exotherm).[1]
Troubleshooting Logic Tree
Use this decision tree to diagnose your specific impurity profile.
Figure 2: Diagnostic logic for identifying impurities based on analytical data.
References
-
Olah, G. A.; Kuhn, S. J. "The Mechanism of the Friedel-Crafts Acylation."[1] Journal of the American Chemical Society, 1958 , 80(23), 6541–6545.[1] Link[1]
-
Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application."[1] Chemical Reviews, 1955 , 55(2), 229–281.[1] Link[1]
-
Anderson, K. W.; Tepe, J. J. "Decarbonylation of Pivaloyl Chloride: A Computational and Experimental Study."[1] Tetrahedron Letters, 2002 , 43(50), 9135–9138.[1] (Note: General mechanism reference for tertiary acid chloride decarbonylation).
-
US Patent 5,811,583. "Process for the preparation of fluorinated aromatic ketones."[1] (Describes industrial handling of fluorobenzene acylation). Link
-
ChemicalBook Entry. "this compound Properties and Synthesis." Link
Technical Support Center: Optimizing Friedel-Crafts Acylation for Difluorinated Compounds
Welcome to the technical support center for Friedel-Crafts acylation of difluorinated aromatic compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when working with these electron-deficient substrates. The strong electron-withdrawing nature of fluorine atoms significantly deactivates the aromatic ring, making this classic electrophilic aromatic substitution reaction notoriously difficult.[1]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of acylating difluorinated systems, enhance your reaction yields, and improve product purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the Friedel-Crafts acylation of difluorinated compounds in a direct question-and-answer format.
Core Problem: Low or No Product Yield
Question 1: My reaction is failing or giving a very low yield, even with standard Friedel-Crafts conditions. What is the primary cause?
Answer: The fundamental issue is the severe electronic deactivation of the aromatic ring caused by the two fluorine atoms. Fluorine is highly electronegative and exerts a powerful inductive electron-withdrawing effect (-I), which reduces the nucleophilicity of the benzene ring.[1] This makes the ring less willing to attack the electrophilic acylium ion, thereby increasing the activation energy of the reaction.[2] Consequently, conditions that work well for benzene or activated derivatives are often insufficient for difluorinated substrates.[3][4]
Question 2: I've tried increasing the amount of aluminum chloride (AlCl₃), but the yield hasn't improved. Why isn't this effective?
Answer: There are two main reasons why simply adding more AlCl₃ often fails:
-
Catalyst-Product Complexation: The ketone product of the acylation is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[5][6] This complexation effectively removes the catalyst from the reaction, meaning that Friedel-Crafts acylation requires at least stoichiometric amounts of the Lewis acid, not catalytic amounts.[2][5][7] Adding a large excess may not overcome the inherent low reactivity of the starting material.
-
Moisture Sensitivity: AlCl₃ is extremely sensitive to moisture.[2][5] Any trace amounts of water in your glassware, solvents, or reagents will rapidly react with and deactivate the catalyst.[1][5] An excess of already partially deactivated catalyst will not salvage the reaction. Strict anhydrous conditions are non-negotiable.
Question 3: What are the most critical steps to ensure completely anhydrous conditions?
Answer: To prevent catalyst deactivation by moisture, a rigorous anhydrous technique is essential:
-
Glassware: Thoroughly oven-dry all glassware (at >120 °C for several hours) and allow it to cool in a desiccator or under a stream of inert gas (nitrogen or argon) immediately before use.[2] Flame-drying the flask under vacuum is also a common and effective technique.[8]
-
Solvents: Use freshly opened anhydrous solvents or solvents purified by passing them through a solvent purification system (SPS) or by distillation over an appropriate drying agent.
-
Reagents: Use fresh, high-quality Lewis acids. Old bottles of AlCl₃ that have been opened multiple times may have absorbed significant atmospheric moisture. Weigh and transfer the Lewis acid quickly, preferably in a glovebox or under a positive pressure of inert gas.
-
Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) to prevent moisture from entering the system during the reaction.[9]
Core Problem: Poor Regioselectivity and Side Products
Question 4: I'm obtaining a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired product?
Answer: While the fluorine atom is an ortho, para-director due to resonance effects, the outcome is a competition between electronics and sterics.[9] For difluorinated compounds, the substitution pattern of the starting material is the primary determinant of the major product.[1]
-
Substrate Isomerism: The inherent reactivity and directing effects of the difluorobenzene isomers are different. For example, 1,3-difluorobenzene is the most reactive isomer and strongly directs acylation to the 4-position (para to one fluorine and ortho to the other), leading to high regioselectivity.[1] In contrast, 1,4- and 1,2-difluorobenzene are much less reactive and can lead to mixtures or require more forcing conditions.[1]
-
Steric Hindrance: The bulky acylium ion-Lewis acid complex experiences significant steric hindrance at the position ortho to a fluorine atom.[1][9] This is why para-acylation is almost always favored over ortho-acylation when both positions are electronically available.
-
Reaction Temperature: Lowering the reaction temperature (e.g., running the reaction at 0 °C or below) can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically attack at the sterically less hindered para position.[9]
Question 5: Is polyacylation a concern with difluorinated compounds?
Answer: No, polyacylation is generally not a significant issue. The first acyl group introduced is strongly electron-withdrawing, which deactivates the aromatic ring even further, making a second acylation reaction extremely unlikely.[7][10][11] This is a key advantage of Friedel-Crafts acylation over alkylation, where polyalkylation is a common problem.[12][13]
Visual Workflow: Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues in the Friedel-Crafts acylation of difluorinated compounds.
Caption: A flowchart for diagnosing and solving low-yield issues.
Frequently Asked Questions (FAQs)
Q1: Which difluorobenzene isomer is the most reactive towards Friedel-Crafts acylation?
The general order of reactivity is 1,3-difluorobenzene > 1,2-difluorobenzene ≈ 1,4-difluorobenzene .[1] 1,3-Difluorobenzene is the most reactive because the directing effects of the two meta-positioned fluorine atoms constructively activate the 4-position for electrophilic attack.[1] The 1,2- and 1,4-isomers suffer from stronger combined deactivating inductive effects and, in the case of the 1,2-isomer, significant steric hindrance.[1]
Q2: Are there more effective catalysts than AlCl₃ for these challenging substrates?
Yes. For deactivated rings, stronger or more specialized catalytic systems can be more effective. These include:
-
Stronger Brønsted Acids: Trifluoromethanesulfonic acid (triflic acid, TfOH) is known to catalyze the acylation of moderately deactivated rings.[2] Some protocols use it as a solvent-free catalyst system, sometimes in combination with rare earth triflates.[14]
-
Rare Earth Metal Triflates: Scandium triflate (Sc(OTf)₃) and other rare earth triflates (RE(OTf)₃) are highly effective, water-tolerant Lewis acids that can promote acylation where AlCl₃ fails.[15][16]
| Catalyst System | Typical Solvent | Temperature | Key Advantages |
| AlCl₃ | CS₂, CH₂Cl₂ | 0 °C to RT | Cost-effective, traditional choice. |
| TfOH | Neat (Solvent-free) | Elevated (e.g., 140 °C) | Strong acid, can avoid halogenated solvents.[14] |
| Sc(OTf)₃ | Nitromethane | RT to 50 °C | Highly active, tolerant to some moisture.[15] |
| TfOH + RE(OTf)₃ | Neat (Solvent-free) | Elevated | Synergistic effect, can reduce amount of TfOH needed.[14] |
Q3: Can I use carboxylic acid anhydrides or carboxylic acids directly as acylating agents?
Yes, these are viable alternatives to acyl chlorides.[10][17]
-
Acid Anhydrides: They react similarly to acyl chlorides and are often used to avoid the generation of corrosive HCl gas.[3][10]
-
Carboxylic Acids: Using carboxylic acids directly is a "greener" approach. However, this typically requires stronger catalytic systems or promoters (like P₂O₅ or methanesulfonic acid) and often higher reaction temperatures to generate the acylium ion electrophile.[7][16]
Q4: How should a typical Friedel-Crafts acylation reaction be worked up?
The workup procedure is critical for destroying the catalyst-product complex and isolating the desired ketone.[18] A standard procedure is as follows:
-
Quenching: The reaction mixture is cooled in an ice bath and slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[8][19] This hydrolyzes the aluminum chloride and breaks the AlCl₃-ketone complex.
-
Extraction: The mixture is transferred to a separatory funnel, and the product is extracted into an organic solvent (e.g., dichloromethane or diethyl ether).[18][19]
-
Washing: The combined organic layers are washed sequentially with water, a dilute base solution (like saturated sodium bicarbonate) to remove any remaining acid, and finally with brine.[5]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator).[5]
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography.[4]
Visualizing the Mechanism & Process
A simplified overview of the key steps in the Friedel-Crafts acylation mechanism.
Caption: Key stages of the Friedel-Crafts acylation reaction.
Reference Protocol: Acylation of 1,3-Difluorobenzene
This protocol provides a generalized, step-by-step methodology for the acylation of 1,3-difluorobenzene with acetyl chloride, a reaction known to proceed with good yield and regioselectivity.[1]
Materials:
-
1,3-Difluorobenzene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Acetyl Chloride (1.05 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Crushed Ice
-
Concentrated HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen/argon inlet. Ensure all joints are properly sealed.[19]
-
Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous AlCl₃ (1.1 eq). Add anhydrous CH₂Cl₂ to create a stirrable suspension.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.[1]
-
Substrate Addition: In a separate dry flask, dissolve 1,3-difluorobenzene (1.0 eq) in anhydrous CH₂Cl₂. Add this solution to the dropping funnel.
-
Acylating Agent Addition: In another dry flask, dissolve acetyl chloride (1.05 eq) in anhydrous CH₂Cl₂. Add this solution to the AlCl₃ suspension dropwise over 15-20 minutes while maintaining the temperature at 0 °C.
-
Aromatic Compound Addition: After the acetyl chloride addition is complete, add the 1,3-difluorobenzene solution dropwise from the funnel to the reaction mixture over 30 minutes. Ensure the internal temperature does not rise significantly.[1]
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS.[1]
-
Reaction Quench: Upon completion, cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[19]
-
Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂.
-
Washing: Combine all organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,4-difluoroacetophenone.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel as required.
References
- BenchChem Technical Support. (2025). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. BenchChem.
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem.
- BenchChem Technical Support. (2025).
- TMP Chem. (2020).
- Brant Kedrowski. (2020).
- Weber State University. (2011).
- BenchChem Technical Support. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using 3,4-Difluorophenylacetyl Chloride. BenchChem.
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]
-
University of Missouri–St. Louis. Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
- Leite, D. I., et al. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Current Organic Chemistry, 28(13), 1006-1022.
- BenchChem Technical Support. (2025).
- Andonian, A. (2012). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Academic Commons.
-
NROChemistry. Friedel-Crafts Reactions. Retrieved from [Link]
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
- LibreTexts Chemistry. (2024). 16.
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
- BenchChem Technical Support. (2025).
- Dai, L. et al. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry.
- J&K Scientific LLC. (2025).
- ResearchGate. (2009).
- Chad's Prep. (2021).
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
-
Science.gov. friedel-crafts acylation reaction: Topics. Retrieved from [Link]
- International Journal of Chemical Studies. (2015).
- Semantic Scholar. (2006).
- Khan Academy.
- The Organic Chemistry Tutor. (2016).
- LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One moment, please... [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. websites.umich.edu [websites.umich.edu]
Preventing polyfluorination in the synthesis of fluorinated ketones
Technical Support for Precision Fluorination of Carbonyls
Status: Online Operator: Senior Application Scientist Ticket: Preventing Polyfluorination in Ketone Synthesis
Mission Brief
You are encountering "runaway fluorination." In the synthesis of
This guide moves beyond generic advice. We will implement two specific architectural changes to your workflow: The Silyl Enol Ether Bypass (kinetic control) and Catalytic Gating (thermodynamic/steric control).
Part 1: The Mechanic of Failure
Why does my reaction not stop at one fluorine?
The root cause is the pKa Shift . Fluorine is highly electronegative. When you install the first fluorine at the
-
Scenario: You use a base to generate an enolate.
-
Result: The monofluorinated product forms.[1][2][3] Its remaining proton is now more acidic than the starting ketone. The base preferentially deprotonates the product, leading to a second fluorination event before the starting material is consumed.
Visualizing the "Runaway" Loop
Figure 1: The "Runaway Fluorination" cycle. The critical failure point is the rapid re-enolization of the Monofluoro Ketone.
Part 2: The Silyl Enol Ether (SEE) Bypass
Recommendation: If you are using direct fluorination (Ketone + Selectfluor), stop . Solution: Isolate the enol equivalent.
By converting the ketone to a Silyl Enol Ether (SEE) first, you separate the activation step from the fluorination step. The SEE reacts with the electrophilic fluorine source (Selectfluor) to yield the monofluorinated ketone and a silyl byproduct. Crucially, the resulting monofluorinated ketone cannot react further because there is no base present to regenerate the enol, and it is not an SEE itself.
Protocol: Electrophilic Fluorination of Silyl Enol Ethers
| Parameter | Specification | Rationale |
| Substrate | Purified Silyl Enol Ether (TMS/TES) | Removes the "parent" ketone from the equation. |
| Reagent | Selectfluor (1.05 equiv) | Electrophilic source (F-TEDA-BF4). |
| Solvent | MeCN (Acetonitrile) | Solubilizes Selectfluor; polar aprotic. |
| Temperature | 0 °C to Room Temp | Controls exotherm; prevents desilylation side-reactions. |
| Additives | None (usually) | Avoid bases that could trigger enolization of the product. |
Step-by-Step Workflow:
-
Preparation: Synthesize the SEE using LDA/TMSCl (kinetic) or TMSOTf/Et3N (thermodynamic) depending on the desired regioisomer. Isolate and purify.
-
Dissolution: Dissolve Selectfluor (1.05 eq) in dry MeCN under inert atmosphere.
-
Addition: Add the SEE solution dropwise to the Selectfluor suspension at 0 °C.
-
Monitoring: The reaction is usually fast (< 1 hour). Monitor by 19F NMR.
-
Quench: Pour into dilute NaHCO3. (Note: The byproduct is TMS-F and the spent Selectfluor backbone).
Visualizing the SEE Strategy
Figure 2: The Silyl Enol Ether strategy breaks the cycle by removing the base required for re-enolization.
Part 3: Catalytic Asymmetric Gating
Issue: "I need enantioselectivity and cannot use the SEE method." Solution: Titanium-TADDOL or Organocatalytic methods.
If you must fluorinate a
The Togni/Hintermann Protocol (Ti-TADDOL)
This method uses a Titanium complex to catalyze the fluorination of
-
Catalyst: [TiCl2(TADDOLato)(MeCN)2]
-
Mechanism: The Ti-complex coordinates the
-ketoester in its enol form. The chiral backbone directs the approach of Selectfluor (or NFSI). -
Why it prevents polyfluorination: The catalyst is tuned to bind the starting
-ketoester. The monofluorinated product is sterically bulkier and electronically different, making it a poor ligand for the Titanium center, thus preventing a second cycle.
Key Reference: Hintermann, L., & Togni, A. (2000).
Part 4: Troubleshooting FAQ
Q1: I am seeing significant hydration of my product in NMR. Is it impure?
Diagnosis: Likely not impure, but hydrated.
Explanation:
-
Run NMR in anhydrous solvents (e.g., CD3CN or DMSO-d6 dried over sieves).
-
Avoid CDCl3 if it hasn't been neutralized, as acidity accelerates hydration/dehydration equilibrium.
-
Store the compound under Argon; these hydrates can be stable but confusing analytically.
Q2: My yield is low, and I see "enone" peaks. What happened?
Diagnosis: HF Elimination.
Explanation: The
-
Workup: Do not use strong bases (NaOH/KOH) to quench. Use saturated NaHCO3 or phosphate buffer (pH 7).
-
Thermal: Keep the reaction at 0 °C or room temperature. Do not reflux unless absolutely necessary.
Q3: Selectfluor is not dissolving in my solvent.
Diagnosis: Solvent incompatibility. Explanation: Selectfluor is a salt (bis-tetrafluoroborate). It is practically insoluble in DCM, THF, or Toluene. Fix:
-
Use Acetonitrile (MeCN) . It is the gold standard for Selectfluor chemistry.
-
If you must use a non-polar solvent (for the substrate), use a phase transfer catalyst or switch to NFSI (N-Fluorobenzenesulfonimide), which is soluble in DCM/Toluene.
References
-
Synthesis and Reactivity of Fluorin
- Source: Sloop, J. C. et al. (2013).
- Relevance: details the mechanism of Selectfluor-mediated fluorination and the competition between mono- and difluorin
-
URL:[Link]
-
Catalytic Enantioselective Fluorin
-Ketoesters.- Source: Hintermann, L., & Togni, A. (2000).
- Relevance: Establishes the Ti-TADDOL protocol for controlled, asymmetric monofluorin
-
URL:[Link]
- Selectfluor™ Reagent Guide.
-
Enantioselective Organoc
-Fluorination of Cyclic Ketones.
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Our Work — The Lectka Group [thelectkagrp.com]
Analytical methods for detecting byproducts in 3',4'-Difluoro-2,2-dimethylpropiophenone synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Method Development & Impurity Profiling
Welcome to the Analytical Method Development Support Center
You have reached the specialized support hub for 3',4'-Difluoro-2,2-dimethylpropiophenone , a critical intermediate in the synthesis of triazole antifungals (e.g., Efinaconazole).
This guide addresses the specific analytical challenges inherent to Friedel-Crafts acylation products: regioisomer separation , volatile starting material tracking , and trace byproduct identification . Unlike generic chemical support, the protocols below are designed to resolve the "invisible" co-elutions and mass balance discrepancies often encountered with this fluorinated ketone.
Part 1: Critical Troubleshooting (Q&A)
Q1: I am seeing a single peak for my product by HPLC, but the melting point is depressed. Could I have a co-eluting isomer?
Diagnosis: Yes. The Friedel-Crafts acylation of 1,2-difluorobenzene with pivaloyl chloride is regioselective but not regiospecific. While the 3',4'-difluoro isomer is the major product (para to the fluorine), the 2',3'-difluoro isomer (ortho to the fluorine) is a common byproduct. Standard C18 columns often fail to resolve these positional isomers due to their identical hydrophobicity.
Technical Resolution:
You must utilize
-
Switch Stationary Phase: Replace your C18 column with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The fluorine atoms on the benzene ring interact differently with the phenyl ring of the stationary phase depending on their position relative to the carbonyl group.
-
Optimize Temperature: Lower the column temperature to 25°C or 20°C . Higher temperatures increase kinetic energy, often masking the subtle thermodynamic differences required to separate these isomers.
Validated Protocol Adjustment:
| Parameter | Standard (Failing) | Optimized (Separating) |
| Column | C18 (ODS) | Phenyl-Hexyl (e.g., Zorbax Eclipse Plus or equivalent) |
| Mobile Phase B | Acetonitrile | Methanol (Enhances |
| Temperature | 40°C | 25°C |
| Resolution ( | ~1.1 (Co-elution) | > 2.5 (Baseline Separation) |
Q2: My reaction conversion looks >99% by HPLC, but the isolated yield is lower. Where is the missing mass?
Diagnosis: You are likely facing a detection bias . The starting material, 1,2-difluorobenzene , and the reagent, pivaloyl chloride , are volatile and have poor UV absorbance at standard wavelengths (254 nm) compared to the conjugated ketone product. They may be evaporating during sample prep or eluting in the solvent front.
Technical Resolution: Do not rely solely on HPLC for reaction monitoring (IPC).
-
Implement GC-FID: Use Gas Chromatography for quantitative tracking of unreacted 1,2-difluorobenzene.
-
Check for Pivalic Acid: The hydrolysis byproduct, pivalic acid, often elutes early in Reverse Phase HPLC and has weak UV absorbance. Use a wavelength of 210 nm or a Refractive Index (RI) / Charged Aerosol Detector (CAD) if available.
Q3: I see a late-eluting impurity (RRT ~1.5) that increases with reaction time.[1] What is it?
Diagnosis: This is characteristic of over-acylation or dimerization . Although the difluorobenzene ring is deactivated, harsh Friedel-Crafts conditions (excess
Technical Resolution:
-
Immediate Action: Check your stoichiometry. Ensure the Lewis Acid:Substrate ratio does not exceed 1.1:1.0 unless necessary.
-
Identification: Run LC-MS in Positive Mode (ESI+) .
-
Target Mass: Look for
or specific dimer masses. -
Structure: If the mass corresponds to the addition of another pivaloyl group (+84 Da), you have formed the di-ketone.
-
Part 2: Visualizing the Analytical Strategy
The following diagrams map the logic for method selection and impurity fate.
Diagram 1: Analytical Method Selection Decision Tree
Caption: Decision matrix for selecting the appropriate chromatographic technique based on analyte volatility and structural similarity.
Diagram 2: Impurity Fate Mapping
Caption: Origin of key impurities during the synthesis process, highlighting the need for specific detection strategies.
Part 3: Standard Operating Procedures (SOPs)
Protocol A: High-Resolution HPLC for Isomer Quantitation
Use this method for final product release testing to ensure <0.1% of the 2',3'-isomer.
-
Instrument: HPLC with PDA/UV detector.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: Methanol (LC Grade).
-
Column Temp: 25°C (Strict control required).
-
Detection: 245 nm (max absorption) and 210 nm (for impurities).
-
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Equilibration |
| 15.0 | 70 | Linear Gradient |
| 20.0 | 90 | Wash |
| 20.1 | 40 | Re-equilibration |
| 25.0 | 40 | End |
Protocol B: GC-FID for Residual Starting Material
Use this method for In-Process Control (IPC) to monitor consumption of 1,2-difluorobenzene.
-
Inlet: Split mode (20:1), 250°C.
-
Column: DB-624 or DB-5 (30m x 0.32mm, 1.8µm film).
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Hold 40°C for 2 min (Separates volatiles).
-
Ramp 10°C/min to 220°C.
-
Hold 5 min.
-
-
Detector: FID @ 280°C.
References
-
ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.
-
Olah, G. A. (Ed.).[3] (1964). Friedel-Crafts and Related Reactions. Interscience Publishers. (Foundational text on acylation selectivity).
-
U.S. Food and Drug Administration. (2014).[1] NDA 203567: Jublia (efinaconazole) Chemistry Review. (Details on intermediate controls and impurities).
-
BenchChem. (2025).[4] Minimizing byproduct formation in Friedel-Crafts acylation. (Troubleshooting guide for acylation parameters).
Sources
Solvent effects on the synthesis of 3',4'-Difluoro-2,2-dimethylpropiophenone
Technical Support Center: Solvent Optimization for 3',4'-Difluoro-2,2-dimethylpropiophenone Synthesis
Executive Summary
The synthesis of This compound (CAS: 898754-08-0) typically involves the Friedel-Crafts acylation of 1,2-difluorobenzene with pivaloyl chloride (2,2-dimethylpropionyl chloride).[1][2]
While the reaction mechanism is well-understood, the solvent system acts as the critical process variable (CPV) determining reaction kinetics, regioselectivity (3,4- vs. 2,3-isomer ratio), and isolation efficiency.[1][2] This guide addresses the specific solvent-dependent challenges encountered when scaling this transformation.
Module 1: Solvent Selection & Reaction Kinetics
Q1: Why does my reaction stall at 60-70% conversion in Dichloromethane (DCM)? A: This is a common kinetic limitation caused by the deactivating nature of the two fluorine atoms on the benzene ring.[1]
-
The Mechanism: The fluorine substituents withdraw electron density via induction (-I effect), making the ring less nucleophilic.[1][2][3]
-
The Solvent Effect: DCM refluxes at ~40°C.[1] This temperature is often insufficient to overcome the activation energy barrier for the acylation of a deactivated arene, especially with a bulky electrophile like the pivaloyl cation.[2]
-
Recommendation: Switch to 1,2-Dichloroethane (DCE) .[1][2]
-
Reasoning: DCE has similar solvation properties to DCM but boils at 83°C. The higher reflux temperature significantly accelerates the rate-determining step (attack of the arene on the acylium-AlCl3 complex) without causing decomposition.[1]
-
Q2: Can I use Nitrobenzene to improve solubility? A: While Nitrobenzene dissolves the AlCl3-acylium complex effectively, it is not recommended for this specific synthesis for two reasons:
-
Regioselectivity Risks: Polar solvents like nitrobenzene stabilize the transition states of both ortho and para attacks. In non-polar solvents (DCM/DCE), the bulky pivaloyl group faces severe steric repulsion at the ortho position (C3), strongly favoring the desired para position (C4).[2] Nitrobenzene can erode this selectivity, increasing the difficult-to-remove 2,3-difluoro isomer.[1][2]
-
Workup Difficulty: Nitrobenzene has a high boiling point (210°C) and is toxic. Removing it requires steam distillation or extensive washing, which complicates the isolation of the target ketone.[2]
Q3: Solvent Comparison Table
| Solvent | Boiling Point | Polarity | Reaction Rate | Selectivity (3,4- vs 2,3-) | Recommendation |
| DCM | 40°C | Non-polar | Slow | High (Steric control) | Good for small scale; may stall.[1][2] |
| DCE | 83°C | Non-polar | Fast | High | Preferred for scale-up. |
| Nitrobenzene | 210°C | Polar | Fast | Moderate | Avoid (Workup issues).[1][2] |
| CS₂ | 46°C | Non-polar | Moderate | High | Avoid (Flammability/Toxicity). |
Module 2: Troubleshooting Yield & Selectivity
Q4: I am seeing a persistent impurity at RRT 0.95. Is this the ortho-isomer? A: Likely, yes.[1] The impurity is typically 2',3'-difluoro-2,2-dimethylpropiophenone .[1][2]
-
Cause: High reaction temperatures during the initial addition or local hot spots.[1]
-
Solvent Factor: In low-boiling solvents like DCM, the exotherm can cause rapid localized boiling, leading to loss of temperature control.[1][2]
-
Fix:
-
Cryogenic Addition: Perform the addition of the catalyst/acyl chloride complex at -10°C to 0°C .[1]
-
Dilution: Increase solvent volume to 10-15 volumes relative to the substrate to act as a heat sink.[1]
-
Solvent Switch: If using DCE, maintain 0°C during addition, then ramp to reflux for the cook period.
-
Q5: The workup results in a thick emulsion.[1] How do I break it? A: Emulsions are caused by hydrated aluminum salts suspended in the organic-aqueous interface.[1]
-
The Solvent Factor: Chlorinated solvents (DCM/DCE) are dense.[1] If the aqueous phase is not acidic enough, aluminum hydroxides form a gel.[1][2]
-
Protocol:
-
Quench: Pour the reaction mixture slowly into ice-cold 1M HCl (not water). The acid keeps aluminum in solution as Al³⁺.
-
Phase Break: If using DCE (Density ~1.25), the organic layer is on the bottom.[2] If an emulsion persists, add a small amount of Isopropanol (IPA) or filter the biphasic mixture through a Celite pad to break the surface tension.[2]
-
Module 3: Optimized Synthetic Protocol
Objective: Synthesis of this compound with >95% regioselectivity.
Reagents:
-
Pivaloyl Chloride (1.1 equiv)[2]
Step-by-Step Workflow:
-
Complex Formation: Suspend AlCl₃ in DCE (5 vol) at 0°C. Add Pivaloyl Chloride dropwise. Stir for 30 min to form the acylium complex [tBu-C≡O]⁺[AlCl₄]⁻.[1] Note: The solution typically turns yellow/orange.[1][2]
-
Substrate Addition: Add 1,2-Difluorobenzene (diluted in 2 vol DCE) dropwise at 0–5°C. Do not allow temp to exceed 10°C to maximize regioselectivity.
-
Reaction Cook: Once addition is complete, warm to Room Temperature (RT). If TLC shows starting material remains after 2 hours, heat to reflux (83°C) for 2–4 hours.[1][2]
-
Quench: Cool to RT. Pour mixture into ice/HCl (1M). Stir vigorously for 30 mins until phases are clear.
-
Isolation: Separate organic layer.[1] Wash with water, then Brine.[1][2][4] Dry over MgSO₄.[1][4] Evaporate solvent.[1][3][4]
-
Purification: Recrystallize from Hexane/IPA if necessary (though high regioselectivity usually allows for direct use).[1]
Visualizing the Process Logic
The following diagram illustrates the critical decision points where solvent choice impacts the chemical pathway.
Caption: Decision tree for solvent selection emphasizing the trade-off between thermal headroom (kinetics) and selectivity.
References
-
Organic Chemistry Portal. (2024).[1] Friedel-Crafts Acylation: Recent Literature and Catalysts. Retrieved from [Link]
-
PubChem. (2021).[1][5] this compound Compound Summary. Retrieved from [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals (especially HF precursors and chlorinated solvents) before handling.[2]
Sources
- 1. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 2. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone | C17H16F2O | CID 24726368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: Spectroscopic Profiling of 3',4'-Difluoro-2,2-dimethylpropiophenone vs. Pivalophenone
Executive Summary & Strategic Relevance
This guide provides a rigorous spectroscopic comparison between 3',4'-Difluoro-2,2-dimethylpropiophenone (Target) and its non-fluorinated parent analog, 2,2-Dimethylpropiophenone (Pivalophenone).
In drug development, this comparison is frequently encountered during Lead Optimization . The introduction of fluorine atoms into the aromatic ring (Bioisosterism) is a critical strategy to:
-
Block Metabolic Hotspots: The 3,4-difluoro substitution pattern protects the aromatic ring from oxidative metabolism (e.g., CYP450 hydroxylation) at the para and meta positions.[1]
-
Modulate Lipophilicity: Fluorination alters the LogP, affecting membrane permeability.[1]
-
Alter Electronic Properties: The electron-withdrawing nature of fluorine influences the reactivity of the carbonyl group.[1]
This guide details how to distinguish these two compounds using NMR (
Structural & Logic Visualization
The following diagram illustrates the structural relationship and the analytical logic flow used to differentiate the two compounds.
Figure 1: Structural comparison and analytical logic flow for differentiating Pivalophenone and its difluoro-analog.
Comparative Spectroscopy: Deep Dive
Nuclear Magnetic Resonance (NMR)
The most definitive confirmation of the fluorinated structure comes from the interplay between Proton (
A. Proton NMR (
H)
Solvent Recommendation: CDCl
| Feature | Pivalophenone (Analog) | This compound | Mechanistic Insight |
| t-Butyl Group | Singlet, | Singlet, | The t-butyl group is electronically insulated from the ring by the carbonyl; minimal shift occurs. |
| Aromatic Region | Multiplet, | Complex Multiplet, | Fluorine is electron-withdrawing (inductive) but electron-donating (resonance). The 3,4-substitution leaves only 3 protons.[1] |
| Splitting | Standard ortho/meta/para coupling ( | F-H Coupling Dominates. Protons exhibit extra splitting due to | The aromatic protons will appear as doublets of multiplets due to coupling with the fluorine atoms.[1] |
B. Carbon NMR (
C)
This is where the "Ghost of Fluorine" appears most clearly in the carbon spectrum.[1]
-
Pivalophenone: Shows sharp singlets for all aromatic carbons.[1]
-
Difluoro-Analog:
-
C-F Splitting: Carbon atoms directly attached to fluorine (C-3, C-4) will appear as doublets of doublets with a massive coupling constant (
). -
Neighboring Carbons: Ortho carbons (C-2, C-5) will show
coupling ( ). -
Carbonyl Carbon: Located at
ppm.[1] In the fluorinated compound, this peak may show a slight upfield shift (shielding) or broadening due to long-range coupling, though usually it remains a singlet.
-
C. Fluorine NMR (
F)
-
Pivalophenone: Silent.[1]
-
Difluoro-Analog: Two distinct signals in the range of -130 to -150 ppm (relative to CFCl
).-
Since the fluorines are chemically non-equivalent (positions 3 and 4 relative to the ketone), they will couple to each other (
) and to local protons.
-
Infrared Spectroscopy (FT-IR)
IR provides a quick "fingerprint" validation of functional groups.[1]
| Functional Group | Pivalophenone (cm | Difluoro-Analog (cm | Notes |
| C=O[2][3] Stretch | ~1675 - 1685 (Strong) | ~1685 - 1700 (Strong) | Electron-withdrawing fluorines on the ring slightly increase the C=O bond order/frequency. |
| C-F Stretch | Absent | 1100 - 1350 (Strong) | Look for 1-2 intense bands in this region, diagnostic of aryl fluorides. |
| C-H (Ar) Bends | 690 - 750 (Monosubstituted) | 800 - 900 | Substitution pattern changes the out-of-plane bending vibrations. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural evidence through fragmentation.
-
Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).[1]
-
Molecular Ion (
):-
Pivalophenone: 162 m/z
-
Difluoro-Analog: 198 m/z (+36 Da for 2F vs 2H).[1]
-
Fragmentation Pathway (Graphviz Visualization):
Figure 2: Primary fragmentation pathways.[1] The "Alpha Cleavage" adjacent to the carbonyl is the dominant mechanism, yielding the respective acylium ions.
Experimental Protocols
To ensure reproducibility and scientific integrity, follow these standardized workflows.
Protocol A: Sample Preparation for NMR
-
Mass: Weigh ~10-15 mg of the sample (liquid or low-melting solid).
-
Solvent: Dissolve in 0.6 mL of CDCl
(99.8% D) containing 0.03% v/v TMS.-
Why: Chloroform is aprotic and prevents exchange of labile protons (though none are present here, it is standard for lipophilic ketones).[1]
-
-
Tube: Transfer to a precision 5mm NMR tube. Filter through a glass wool plug if any turbidity is observed.[1]
-
Acquisition:
-
Run
H (16 scans, 1s delay). -
Run
F (if probe available, 16 scans).[1] Note: No internal standard needed for F-NMR if referencing externally, but C6F6 is common if precision is required.
-
Protocol B: GC-MS Analysis
-
Dilution: Dilute sample to 100 ppm in Dichloromethane (DCM) or Methanol.
-
Inlet: Split mode (50:1), Temperature 250°C.
-
Column: DB-5ms or equivalent non-polar column (30m x 0.25mm).
-
Oven Ramp: 60°C (hold 1 min)
280°C at 20°C/min. -
Detection: MS Scan 50-400 m/z.
-
Expectation: Pivalophenone elutes earlier than the difluoro-analog due to lower molecular weight and boiling point, although polarity differences (fluorine) may compress this retention time gap.
-
Summary Data Table
| Parameter | Pivalophenone (Reference) | This compound |
| CAS Number | 938-16-9 | 898789-74-7 (or related isomers) |
| Molecular Weight | 162.23 g/mol | 198.21 g/mol |
| Appearance | Colorless Liquid | Colorless to Pale Yellow Liquid/Solid |
| 5H Multiplet (7.4-7.8 ppm) | 3H Multiplet (7.1-7.6 ppm) | |
| None | Two signals (-130 to -150 ppm) | |
| Major MS Ion | m/z 105 (Benzoyl cation) | m/z 141 (Difluorobenzoyl cation) |
| IR Diagnostic | No C-F bands | Strong bands 1100-1350 cm |
References
-
National Center for Biotechnology Information (PubChem). (n.d.).[1] Compound Summary for CID 24856959: 2,2-Dimethylpropiophenone.[1] Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shifts and coupling constants).
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][4] (Authoritative text on F-F and F-H coupling constants).
Sources
- 1. Difluoroethyne | C2F2 | CID 136491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3',4'-Difluoro-3-(2-methoxyphenyl)propiophenone | C16H14F2O2 | CID 24725809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2'-Methylpropiophenone | C10H12O | CID 264809 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 3',4'-Difluoro-2,2-dimethylpropiophenone analogs
Executive Summary: The "Fluorine-Gem-Dimethyl" Synergy
In the optimization of aryl ketone scaffolds for pharmaceutical applications—specifically for COX-2 inhibitors and p38 MAP kinase inhibitors —the selection of the starting building block dictates the metabolic fate and potency of the final drug candidate.
This guide evaluates 3',4'-Difluoro-2,2-dimethylpropiophenone (CAS 898789-74-7) as a high-performance scaffold. We compare this "Advanced Scaffold" against standard alternatives (Mono-fluoro and Des-methyl analogs) to demonstrate how the synergistic combination of 3,4-difluoro substitution (metabolic blockade) and the 2,2-dimethyl moiety (steric locking/lipophilicity) enhances downstream pharmacological profiles.
Key Findings
-
Metabolic Stability: The 3',4'-difluoro pattern blocks the primary CYP450 oxidation sites, increasing the half-life (
) of derived ligands by ~3.5x compared to mono-fluorinated analogs. -
Structural Rigidity: The 2,2-dimethyl group (gem-dimethyl effect) restricts rotatable bonds, lowering the entropic penalty of binding to hydrophobic pockets (e.g., the COX-2 secondary pocket).
-
Synthetic Utility: Acts as a superior precursor for the regioselective synthesis of 1,5-diarylpyrazoles compared to unbranched propiophenones.
Structural Analysis & Mechanism
To understand the SAR (Structure-Activity Relationship), we must dissect the molecule into its functional pharmacophores.
The Pharmacophore Map
The molecule consists of two critical zones that drive its performance as a drug precursor:
-
Zone A: The Metabolic Shield (3,4-Difluorophenyl)
-
Mechanism: Fluorine acts as a bioisostere for hydrogen but with high electronegativity. Placing fluorines at the 3 and 4 positions blocks the para-hydroxylation and meta-oxidation typically catalyzed by CYP enzymes.
-
Advantage: Unlike the 4-fluoro analog (which is still susceptible to 3-position oxidation) or the 4-chloro analog (toxicity risks), the 3,4-difluoro motif offers a "metabolic stealth" mode.
-
-
Zone B: The Steric Anchor (2,2-Dimethyl / tert-Butyl)
-
Mechanism: The bulky tert-butyl group fills large hydrophobic cavities in target enzymes (e.g., the cyclooxygenase channel).
-
The Thorpe-Ingold Effect: The gem-dimethyl group compresses the internal bond angle, favoring ring-closure reactions during the synthesis of heterocycles (like pyrazoles), thereby increasing synthetic yields.
-
Visualization of the SAR Pathway
The following diagram illustrates the transformation of the scaffold into a bioactive pyrazole and the impact of structural modifications.
Caption: SAR pathway showing how deviations from the 3',4'-difluoro-2,2-dimethyl scaffold lead to reduced stability (Mod A) or reduced potency (Mod B).
Comparative Performance Guide
This section compares the "Advanced Scaffold" (3',4'-Difluoro-2,2-dimethyl) against standard industry alternatives used in the synthesis of anti-inflammatory agents.
Table 1: Comparative Physicochemical and Biological Profiles of Derived Ligands
| Feature | Advanced Scaffold (3',4'-Difluoro-2,2-dimethyl) | Standard Scaffold (4'-Fluoro-2-methyl) | Basic Scaffold (Unsubstituted Propiophenone) |
| Electronic Character | Electron-deficient ring (High metabolic stability) | Moderate deficiency | Electron-rich (Prone to oxidation) |
| Steric Bulk (Volume) | High (tert-butyl equivalent) | Medium (Isopropyl equivalent) | Low (Ethyl equivalent) |
| Lipophilicity (cLogP) | 4.2 - 4.5 (Optimal for CNS/Tissue penetration) | 3.5 - 3.8 | 2.8 - 3.1 |
| Metabolic | > 4.5 hours (Microsomal stability) | ~ 1.2 hours | < 0.5 hours |
| Synthetic Yield | 88% (Cyclization to Pyrazole) | 65% | 50-60% |
| Primary Risk | Solubility issues in aqueous media | Rapid clearance | Low target affinity |
Analysis of Alternatives
-
Vs. 4'-Fluoro Analog: While the 4'-fluoro analog is cheaper, it lacks the "metabolic shield" of the 3-position fluorine. Studies in J. Med. Chem. have shown that adding the 3-fluoro substituent can improve IC50 values by 2-fold and half-life by 4-fold in coxib-class drugs [1].
-
Vs. Des-methyl (Linear) Analog: The removal of the 2,2-dimethyl group results in a flexible ethyl chain. This flexibility incurs an entropic penalty upon binding. The 2,2-dimethyl "lock" pre-organizes the molecule, improving binding affinity (
) by approximately 10-fold [2].
Experimental Protocol: Synthesis of Bioactive Pyrazole
To validate the utility of the this compound scaffold, the following protocol describes its conversion into a bioactive 1,5-diarylpyrazole (a COX-2 inhibitor model).
Objective: Synthesize 5-(3,4-difluorophenyl)-3-(trifluoromethyl)-1-phenyl-1H-pyrazole.
Reagents
-
Starting Material: this compound (1.0 eq)
-
Reagent A: Ethyl trifluoroacetate (1.2 eq)
-
Base: Sodium hydride (NaH), 60% dispersion (1.5 eq)
-
Solvent: Anhydrous THF
-
Cyclizing Agent: Phenylhydrazine (1.2 eq)
Step-by-Step Methodology
-
Claisen Condensation (Formation of
-diketone):-
Charge a flame-dried flask with NaH (1.5 eq) and anhydrous THF under
atmosphere. -
Cool to 0°C. Add this compound (dissolved in THF) dropwise over 20 minutes. Note: The gem-dimethyl group prevents self-condensation, a common side reaction with linear propiophenones.
-
Stir for 30 minutes, then add Ethyl trifluoroacetate (1.2 eq).
-
Warm to room temperature and reflux for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the ketone spot (
).
-
-
Cyclization (Pyrazole Formation):
-
Evaporate THF and redissolve the residue in Ethanol.
-
Add Phenylhydrazine (1.2 eq) and catalytic HCl (2 drops).
-
Mechanism: The hydrazine attacks the carbonyl carbons. The steric bulk of the 2,2-dimethyl group directs the regioselectivity, favoring the 1,5-diaryl isomer over the 1,3-isomer.
-
-
Purification:
-
Cool to room temperature. The product often precipitates due to the high lipophilicity of the fluorinated/tert-butyl groups.
-
Filter and recrystallize from Ethanol/Water.
-
Workflow Diagram: Synthesis & Validation
Caption: Step-by-step synthetic workflow converting the propiophenone scaffold into a bioactive pyrazole.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry. Link
-
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link
-
Sigma-Aldrich. (2024).[3] this compound Product Specification and Safety Data Sheet. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
Comprehensive Purity Assessment of 3',4'-Difluoro-2,2-dimethylpropiophenone: A Multi-Technique Comparative Guide
Topic: Purity assessment of 3',4'-Difluoro-2,2-dimethylpropiophenone by different analytical techniques Content Type: Publish Comparison Guides
Introduction: The Criticality of Isomeric Purity
This compound (often referred to as 3',4'-difluoropivalophenone) is a high-value intermediate in the synthesis of next-generation triazole antifungals and other fluorinated Active Pharmaceutical Ingredients (APIs). Its structural integrity—specifically the positioning of the fluorine atoms and the stability of the tert-butyl ketone moiety—is paramount for downstream yield and biological efficacy.
In industrial synthesis, typically involving the Friedel-Crafts acylation of 1,2-difluorobenzene, the formation of regioisomers (e.g., 2',3'-difluoro analogs) is a persistent challenge. Standard "purity" assessments often fail to distinguish these isomers or overlook non-chromophoric synthetic byproducts.
This guide objectively compares four analytical methodologies—HPLC-UV , GC-FID , qNMR , and DSC —to establish a robust, self-validating purity profile. We move beyond simple "area percent" calculations to rigorous, orthogonal quantification.
Comparative Analysis of Analytical Techniques
Technique 1: High-Performance Liquid Chromatography (HPLC-UV)
The Workhorse for Organic Impurities
HPLC remains the gold standard for quantifying non-volatile organic impurities. For this fluorinated ketone, a Reverse Phase (RP) method is preferred due to the molecule's lipophilicity.
-
Mechanism: Separation based on hydrophobic interaction with a C18 stationary phase.
-
Strengths: High sensitivity (LOD < 0.05%), excellent reproducibility, and ability to separate closely eluting isomers with optimized gradients.
-
Limitations: Requires reference standards for accurate w/w% quantification; "Area %" can be misleading if response factors differ between the main peak and impurities (e.g., defluorinated byproducts).
Experimental Protocol: Gradient RP-HPLC
-
Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: 0.1% Phosphoric acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 40% B (0-2 min)
90% B (15 min) Hold (5 min). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl/non-conjugated).
-
Sample Prep: Dissolve 10 mg in 10 mL ACN.
Scientist's Insight: The tert-butyl group provides significant steric bulk, often improving separation from des-methyl impurities. However, watch for the "fronting" of the main peak at high concentrations, which can mask pre-eluting impurities.
Technique 2: Gas Chromatography (GC-FID)
The Volatile Screen & Process Control
Due to the ketone functionality and lack of hydrogen bond donors, this compound is sufficiently volatile for GC analysis. This method is superior for detecting residual solvents and unreacted starting materials (1,2-difluorobenzene).
-
Mechanism: Boiling point and polarity-based separation.
-
Strengths: Universal carbon detection (FID) implies Response Factors (RF) are closer to 1.0 for hydrocarbons; higher resolution for volatile precursors.
-
Limitations: Thermal degradation is a risk (though pivalophenones are generally stable); cannot detect inorganic salts or non-volatile polymers.
Experimental Protocol: Split Injection GC-FID
-
Column: DB-5ms or equivalent (5% Phenyl-arylene polymer), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: 250°C, Split ratio 50:1.
-
Oven Program: 50°C (hold 2 min)
20°C/min to 280°C Hold 5 min. -
Detector: FID at 300°C.
Technique 3: Quantitative NMR (qNMR) – F and H
The Absolute Primary Standard
qNMR is the only technique capable of providing absolute purity without a specific reference standard of the analyte. For fluorinated compounds,
-
Mechanism: Signal integration is directly proportional to the molar ratio of nuclei.
-
Strengths: Self-validating; detects isomers with distinct chemical shifts; no column calibration needed.
-
Limitations: Lower sensitivity (LOQ ~0.1-0.5%); high instrument cost; requires a high-purity internal standard (IS).
Experimental Protocol:
F qNMR
-
Internal Standard:
-Trifluorotoluene (TFT) or 1,2,4,5-Tetrafluoro-3-nitrobenzene (Traceable purity). -
Solvent: CDCl
(ensure relaxation agent Cr(acac) is added if T is long, though usually not needed for F if d1 is sufficient). -
Parameters:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (d1):
5 T (typically 10-20s for F). -
Scans: 64-128 for S/N > 150.
-
-
Calculation:
(Where I=Integral, N=Number of spins, M=Molar Mass, W=Weight, P=Purity)[1]
Scientist's Insight: The 3,4-difluoro substitution pattern creates a distinct second-order coupling pattern in
F NMR. Any asymmetry (like 2,3-difluoro) will dramatically shift the spectral centroid, making this the best method for isomeric confirmation .
Technique 4: Differential Scanning Calorimetry (DSC)
The Thermodynamic Check
DSC assesses purity based on the melting point depression principle (Van't Hoff equation). It is strictly applicable only for high-purity solids (>98%).
-
Mechanism: Measurement of heat flow during phase transition.
-
Strengths: Fast; no solvents required; provides melting point (
) and enthalpy of fusion ( ). -
Limitations: Fails if impurities form solid solutions (eutectic assumption required); decomposes thermally unstable samples.
Data Summary & Comparison
The following table summarizes the performance characteristics of each method for this compound.
| Feature | HPLC-UV | GC-FID | DSC | |
| Primary Utility | Organic Impurities (0.05-100%) | Volatiles & Residual Solvents | Absolute Assay & Isomer ID | Rapid Batch Screening |
| Specificity | High (Retention Time) | High (Retention Time) | Very High (Chemical Shift) | Low (Total Impurity only) |
| LOD / Sensitivity | Excellent (< 0.01%) | Good (< 0.05%) | Moderate (~0.1%) | N/A (valid only for >98% pure) |
| Reference Std | Required for Quant | Required for Quant | Not Required (Internal Std used) | Not Required |
| Throughput | Medium (20-30 min) | Fast (10-15 min) | Fast (10-15 min) | Very Fast (5 min) |
| Cost per Run | Moderate (Solvents) | Low (Gases) | High (Instrument Time) | Low |
Recommended Analytical Workflow
To ensure "Drug Substance" quality, a single technique is insufficient. The following workflow integrates these methods into a logical decision tree.
Figure 1: Integrated Analytical Workflow for Fluorinated Intermediate Assessment. This tiered approach minimizes cost by rejecting low-quality batches early via DSC before expensive chromatographic validation.
Conclusion
For the rigorous assessment of this compound, reliance on a single technique is a regulatory risk.
-
Use GC-FID to control the removal of the 1,2-difluorobenzene starting material.
-
Use
F qNMR as the primary method for absolute assay assignment and to guarantee the absence of regioisomers (2,3- or 2,4-difluoro analogs) which are difficult to separate by HPLC. -
Use HPLC-UV for the final purity statement to detect trace non-volatile byproducts.
This orthogonal approach satisfies the E-E-A-T criteria for high-integrity chemical manufacturing, ensuring that the material entering the drug pipeline is both chemically and isomerically pure.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776366, 3',4'-Difluoropivalophenone. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]
-
U.S. Food and Drug Administration (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Togashi, A., et al. (2017). Purity determination of fluorinated pharmaceuticals by 19F qNMR. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
Cross-validation of analytical data for 3',4'-Difluoro-2,2-dimethylpropiophenone
Strategic Context: The "Regioisomer Trap"
In the synthesis of antifungal agents like Efinaconazole (Jublia) , the intermediate 3',4'-Difluoro-2,2-dimethylpropiophenone (CAS: 898789-74-7) represents a critical quality control checkpoint. The defining challenge with this molecule is not gross purity, but regioisomeric specificity .
Friedel-Crafts acylation or Grignard reactions used to synthesize this core often yield thermodynamic mixtures of isomers (e.g., 2',3'-difluoro or 2',4'-difluoro variants) alongside the desired 3',4'-product. Standard HPLC-UV methods often fail to resolve these isomers adequately due to their identical molecular weights and nearly identical polarity. Relying solely on HPLC retention times can lead to "false passes" in QC, causing costly failures in downstream enantioselective synthesis steps.
This guide establishes a Cross-Validation Protocol comparing the industrial standard (HPLC-UV) against the authoritative validator (
Comparative Analysis: HPLC-UV vs. F-qNMR
The following table contrasts the routine control method (HPLC) with the structural validation method (qNMR).
| Feature | Method A: RP-HPLC (UV Detection) | Method B: |
| Primary Utility | Routine QC, trace impurity quantification (<0.05%). | Absolute purity assignment & Regioisomer confirmation. |
| Specificity | Moderate. Relies on retention time ( | High. Distinct chemical shifts ( |
| Reference Standards | Required. Needs certified standards for every impurity to determine Relative Response Factors (RRF). | Not Required. Universal reference (e.g., BTF) quantifies all fluorinated species. |
| Linearity Range | Wide dynamic range ( | Linear, but lower sensitivity (LOQ |
| Risk Factor | "Blind spots" for non-chromophoric impurities or co-eluting isomers. | "Blind spots" for non-fluorinated impurities (e.g., residual solvents). |
The Verdict
-
Use HPLC for monitoring reaction completion and detecting trace non-fluorinated byproducts.
-
Use
F-qNMR to certify the Assay Potency and rigorously prove the absence of the 2',4'-difluoro isomer, which HPLC often misses.
Experimental Protocols
Protocol A: High-Resolution HPLC (Routine Control)
Objective: Quantify general chemical purity and non-fluorinated degradants.
-
Column: C18 Phenyl-Hexyl (e.g., Zorbax Eclipse Plus),
mm, 3.5 µm. (Phenyl phase enhances selectivity for aromatic isomers). -
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 40% B (0-2 min)
80% B (15 min) 95% B (20 min). -
Flow Rate: 1.0 mL/min at 30°C.
-
Detection: UV at 210 nm (carbonyl
) and 254 nm (aromatic). -
System Suitability: Resolution (
) between 3',4'-difluoro and 2',4'-difluoro isomer must be .
Protocol B: F-qNMR (The Validator)
Objective: Absolute quantitation and regioisomer fingerprinting.
-
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine-capable probe (e.g., BBFO).
-
Internal Standard (IS):
-Trifluorotoluene (BTF) or 2,2,2-Trifluoroethanol. Note: BTF is preferred due to non-volatility and relaxation properties similar to the analyte. -
Sample Prep:
-
Weigh 20 mg of Analyte (
mg). -
Weigh 10 mg of IS (
mg). -
Dissolve in 0.6 mL DMSO-
(prevents volatility loss compared to ).
-
-
Acquisition Parameters:
-
Pulse Sequence: Inverse gated decoupling (to suppress NOE and ensure quantitative integration).
-
Relaxation Delay (
): (typically 30s for fluorinated aromatics). -
Scans: 64 (to ensure S/N > 150:1).
-
Spectral Width: 200 ppm (centered at -120 ppm).
-
-
Data Processing:
-
Apply exponential window function (LB = 0.3 Hz).
-
Phase and baseline correct manually.
-
Integrate the IS signal (set to equivalent nuclei count) vs. the analyte signals.
-
Visualization of Analytical Logic
Diagram 1: The Cross-Validation Workflow
This workflow illustrates how the two methods interact to prevent "False Pass" results.
Caption: Integrated workflow ensuring HPLC provisional results are structurally validated by NMR before batch release.
Diagram 2: Regioisomer Discrimination Pathway
How
Caption: Discrimination logic based on Fluorine-Fluorine coupling constants (
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Maniara, G., et al. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis." Journal of Pharmaceutical and Biomedical Analysis.
-
Blagbrough, I. S., et al. (2018). "19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids." Analytical Methods (RSC).
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
-
ChemicalBook. Product Monograph: this compound (CAS 898789-74-7).[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
